1-Methylcyclohexane-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZQSMBYXJWRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347218 | |
| Record name | cis-1-Methyl-1,4-cyclohexanediol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89794-52-5, 124899-25-8, 124899-26-9 | |
| Record name | 1-Methyl-1,4-cyclohexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,4-cyclohexanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,4-cyclohexanediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1-Methyl-1,4-cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclohexane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA7PV6VZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Stereoselective Synthesis of cis-1-Methylcyclohexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a representative method for the stereoselective synthesis of cis-1-methylcyclohexane-1,4-diol. This compound serves as a valuable building block in medicinal chemistry and materials science. The synthesis involves the stereoselective reduction of a key intermediate, 4-hydroxy-4-methylcyclohexanone.
Overview of the Synthetic Pathway
The synthesis of cis-1-methylcyclohexane-1,4-diol is achieved through a stereoselective reduction of the carbonyl group in 4-hydroxy-4-methylcyclohexanone. The choice of reducing agent is critical to favor the formation of the cis isomer, where the newly formed hydroxyl group is on the same side of the ring as the existing tertiary hydroxyl group. Bulky hydride reagents are often employed to achieve high diastereoselectivity in the reduction of cyclic ketones.
Experimental Protocol: A Representative Method
While the specific experimental details from the primary literature by Bushweller et al. could not be accessed, the following is a representative protocol for the synthesis of cis-1-methylcyclohexane-1,4-diol based on established stereoselective reduction methodologies for substituted cyclohexanones.
Step 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone
A common precursor for the target diol is 4-hydroxy-4-methylcyclohexanone. This intermediate can be synthesized from commercially available starting materials.
Step 2: Stereoselective Reduction to cis-1-Methylcyclohexane-1,4-diol
This step focuses on the diastereoselective reduction of the ketone to yield the desired cis-diol.
Materials and Reagents:
-
4-Hydroxy-4-methylcyclohexanone
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in tetrahydrofuran (THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-hydroxy-4-methylcyclohexanone in anhydrous THF. The flask is then cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: A 1.0 M solution of L-Selectride® in THF is added dropwise to the stirred solution of the ketone at a rate that maintains the internal temperature below -70 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide at a temperature maintained below 0 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of cis- and trans-1-methylcyclohexane-1,4-diol, is purified by column chromatography on silica gel to isolate the desired cis isomer.
Data Presentation
The following tables summarize key quantitative data for the compounds involved in this synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| 4-Hydroxy-4-methylcyclohexanone | C₇H₁₂O₂ | 128.17 | 17429-02-6 | >95 |
| cis-1-Methylcyclohexane-1,4-diol | C₇H₁₄O₂ | 130.18 | 124899-25-8 | >97[1] |
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Reaction Temperature | -78 °C |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reducing Agent | Lithium tri-sec-butylborohydride (L-Selectride®) |
| Molar Ratio (Ketone:Reducing Agent) | 1 : 1.2 |
| Quenching Agents | 3 M NaOH, 30% H₂O₂ |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of cis-1-methylcyclohexane-1,4-diol.
Caption: Experimental workflow for the synthesis of cis-1-methylcyclohexane-1,4-diol.
Concluding Remarks
The stereoselective synthesis of cis-1-methylcyclohexane-1,4-diol is a crucial process for obtaining a key building block for various applications. The representative method outlined in this guide, employing a bulky hydride reducing agent, provides a reliable pathway to the desired cis isomer with high diastereoselectivity. Careful control of reaction conditions, particularly temperature, is essential for achieving optimal results. Further optimization of the reaction parameters and purification techniques may be necessary depending on the specific scale and purity requirements of the final product.
References
1-methylcyclohexane-1,4-diol chemical and physical properties
An In-depth Technical Guide to 1-methylcyclohexane-1,4-diol
This document provides a comprehensive overview of the chemical and physical properties of cis- and trans-1-methylcyclohexane-1,4-diol, along with detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a technical resource for professionals in research and development.
Core Chemical and Physical Properties
This compound (C₇H₁₄O₂) is a saturated cyclic diol that exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the hydroxyl and methyl groups relative to the cyclohexane ring significantly influences their physical properties.[1] While extensive experimental data is not widely published, the fundamental properties are summarized below.
Table 1: Summary of Chemical and Physical Properties
| Property | cis-1-methylcyclohexane-1,4-diol | trans-1-methylcyclohexane-1,4-diol | Reference |
| CAS Number | 124899-25-8 | 124899-26-9 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | 130.18 g/mol | [1] |
| IUPAC Name | (1s,4s)-1-methylcyclohexane-1,4-diol | (1r,4r)-1-methylcyclohexane-1,4-diol | |
| Physical State | White Solid | Data Not Available | [3] |
| Melting Point | Data Not Available | Data Not Available | |
| Boiling Point | Data Not Available | Data Not Available | |
| Solubility | Data Not Available | Data Not Available | |
| Predicted XLogP3-AA | 0.4 | 0.4 | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Predicted Shift (δ, ppm) - cis Isomer | Predicted Shift (δ, ppm) - trans Isomer | Multiplicity |
| -CH ₃ (Methyl) | ~ 1.20 | ~ 1.15 | Singlet (s) |
| -CH -OH (Carbinol) | ~ 3.80 | ~ 3.65 | Multiplet (m) |
| -CH ₂- (Cyclohexane Ring) | 1.40 - 1.80 | 1.30 - 1.90 | Multiplet (m) |
| -OH (Hydroxyl) | Variable, 1.5 - 3.0 | Variable, 1.5 - 3.0 | Broad (br) |
Note: The cis isomer typically exhibits a more downfield carbinol proton shift due to the 1,4-diaxial interaction.
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | Predicted Shift (δ, ppm) - cis Isomer | Predicted Shift (δ, ppm) - trans Isomer |
| -C H₃ (Methyl) | ~ 28-30 | ~ 26-28 |
| -C H-OH (Carbinol) | ~ 68-71 | ~ 66-69 |
| C -OH (Quaternary Carbinol) | ~ 70-72 | ~ 69-71 |
| -C H₂- (Cyclohexane Ring) | ~ 30-40 | ~ 32-42 |
Experimental Protocols
Synthesis of this compound via Reduction
This protocol details the synthesis of a mixture of cis- and trans-1-methylcyclohexane-1,4-diol from the corresponding ketone precursor, 4-hydroxy-4-methylcyclohexanone.[4][5]
Materials:
-
4-hydroxy-4-methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-hydroxy-4-methylcyclohexanone in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reduction: Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 20 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water.
-
Acidification: Acidify the mixture to pH ~6 by the dropwise addition of 1 M HCl.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude mixture of cis and trans diols can be purified and separated by flash column chromatography on silica gel.
Characterization of this compound
Objective: To confirm the identity and purity of the synthesized product.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~15-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm the structure by comparing the obtained spectra with the predicted chemical shifts (Tables 2 & 3) and analyzing coupling patterns and integrations.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid product using a KBr pellet or of a thin film on a salt plate.
-
Look for a strong, broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups, and C-H stretching absorptions around 2950-2850 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Confirm the molecular weight by identifying the molecular ion peak (M⁺) or related ions (e.g., [M+H]⁺, [M+Na]⁺).
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. Cis-1-methylcyclohexane-1,4-diol 97% | CAS: 124899-25-8 | AChemBlock [achemblock.com]
- 4. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of trans-1-methylcyclohexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of trans-1-methylcyclohexane-1,4-diol. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous compounds to provide a robust prediction of the spectral characteristics. This information is intended to aid researchers in the identification and characterization of this and similar molecules.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for trans-1-methylcyclohexane-1,4-diol is summarized in the table below. These predictions are based on the known chemical shifts and coupling constants of similar cyclohexane derivatives. The trans configuration of the substituents leads to a chair conformation where the methyl and hydroxyl groups occupy axial and equatorial positions, respectively, to minimize steric strain. This conformation dictates the chemical environment and, consequently, the chemical shifts and coupling patterns of the ring protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -CH₃ | ~1.2 | Singlet | 3H | The methyl protons are a singlet as they have no adjacent protons. |
| -OH (at C1) | Variable (1.5-3.0) | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |
| -OH (at C4) | Variable (1.5-3.0) | Broad Singlet | 1H | Similar to the other hydroxyl proton, its chemical shift is variable. |
| H-4 (axial) | ~3.6 | Triplet of Triplets | 1H | This proton is coupled to the two axial and two equatorial protons on the adjacent carbons. |
| H-2, H-6 (axial) | ~1.4-1.6 | Multiplet | 2H | These protons are in a complex splitting environment, coupled to their geminal equatorial protons and the adjacent axial proton. |
| H-2, H-6 (equatorial) | ~1.8-2.0 | Multiplet | 2H | Deshielded relative to their axial counterparts due to their position. |
| H-3, H-5 (axial) | ~1.4-1.6 | Multiplet | 2H | Similar chemical environment to the H-2, H-6 axial protons. |
| H-3, H-5 (equatorial) | ~1.8-2.0 | Multiplet | 2H | Similar chemical environment to the H-2, H-6 equatorial protons. |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a compound such as trans-1-methylcyclohexane-1,4-diol.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid trans-1-methylcyclohexane-1,4-diol.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer is recommended for good signal dispersion.
-
Ensure the spectrometer is properly tuned and shimmed for the solvent used to achieve optimal resolution.
-
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of 0-12 ppm is typically sufficient for most organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Visualization of Proton Couplings
The following diagram illustrates the key spin-spin coupling relationships between the protons in the chair conformation of trans-1-methylcyclohexane-1,4-diol.
Caption: Predicted ¹H-¹H spin-spin couplings in trans-1-methylcyclohexane-1,4-diol.
An In-depth Technical Guide to the Stereoisomers of 1-Methylcyclohexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclohexane-1,4-diol, a disubstituted cyclohexane, exists as two non-enantiomeric stereoisomers: cis-1-methylcyclohexane-1,4-diol and trans-1-methylcyclohexane-1,4-diol. These diastereomers exhibit distinct physical and chemical properties owing to their different spatial arrangements. This guide provides a comprehensive overview of these stereoisomers, including their structural details, conformational analysis, synthesis, separation, and spectroscopic characterization, to support their application in research and drug development.
Introduction to Stereoisomerism in this compound
This compound (C₇H₁₄O₂) is a cyclic alcohol containing two stereocenters at the C1 and C4 positions. The presence of a methyl group at C1 and hydroxyl groups at C1 and C4 gives rise to two diastereomeric forms: cis and trans. In the cis isomer, the methyl and the hydroxyl group at C4 are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.
The stereochemistry significantly influences the molecule's three-dimensional shape, particularly its preferred chair conformations, which in turn dictates its physical properties, reactivity, and biological activity. Understanding the nuances of each stereoisomer is therefore critical for its application in fields such as medicinal chemistry and materials science.
Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the chair conformers of the cis and trans isomers of this compound is determined by the steric interactions of the substituents, particularly the 1,3-diaxial interactions.
cis-1-Methylcyclohexane-1,4-diol:
The cis isomer exists as a mixture of two rapidly interconverting chair conformers. In one conformer, the methyl group is axial and the C4-hydroxyl group is equatorial. In the other, the methyl group is equatorial and the C4-hydroxyl group is axial. The relative stability of these two conformers depends on the A-values (a measure of the steric strain) of the methyl and hydroxyl groups. Generally, the conformer with the bulkier group in the equatorial position is more stable.[1]
trans-1-Methylcyclohexane-1,4-diol:
The trans isomer also exists in two chair conformations. In one conformer, both the methyl group and the C4-hydroxyl group are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form.[2]
Physical and Chemical Properties
| Property | cis-1-Methylcyclohexane-1,4-diol | trans-1-Methylcyclohexane-1,4-diol |
| Molecular Formula | C₇H₁₄O₂[3][4] | C₇H₁₄O₂[3] |
| Molecular Weight | 130.18 g/mol [3][4] | 130.18 g/mol [3] |
| CAS Number | 124899-25-8[3][4] | 124899-26-9[3] |
| Appearance | White solid[5] | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
Note: The lack of readily available experimental data highlights an opportunity for further research in the full characterization of these compounds.
Synthesis and Separation of Stereoisomers
The stereoselective synthesis of cis- and trans-1-methylcyclohexane-1,4-diol can be approached through the stereocontrolled reduction of a suitable ketone precursor, such as 4-hydroxy-4-methylcyclohexanone. The choice of reducing agent can influence the stereochemical outcome.
Synthesis Workflow
Caption: A general workflow for the synthesis of the stereoisomers of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone (Intermediate)
Protocol 2: Stereoselective Reduction of 4-Hydroxy-4-methylcyclohexanone
The stereochemical outcome of the reduction of the ketone is dependent on the steric hindrance of the reducing agent.
-
For the synthesis of the cis-diol (axial attack): Reducing agents of smaller steric bulk, such as sodium borohydride (NaBH₄), tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which in this case would result in the cis-diol as the major product.
-
For the synthesis of the trans-diol (equatorial attack): Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor equatorial attack due to steric hindrance, resulting in the axial alcohol and thus the trans-diol as the major product.
Protocol 3: Separation of cis and trans Isomers
Due to their different physical properties arising from their distinct shapes and polarities, the cis and trans diastereomers can be separated using standard laboratory techniques.
-
Column Chromatography: This is a common method for separating diastereomers. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent system of appropriate polarity) is crucial for achieving good separation.
-
Fractional Crystallization: This method can be employed if the two isomers have significantly different solubilities in a particular solvent. By carefully controlling the temperature, one isomer can be selectively crystallized out of the solution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons will differ due to their different chemical environments in the two stereoisomers.
While specific experimental spectra for the title compounds were not found, general principles can be applied to predict the expected differences.
¹H NMR:
-
The proton on the carbon bearing the hydroxyl group (C4-H) is expected to have a different chemical shift and multiplicity in the cis and trans isomers due to its axial or equatorial orientation. An axial proton typically shows larger coupling constants to adjacent axial protons compared to an equatorial proton.
-
The methyl protons will also likely exhibit slightly different chemical shifts.
¹³C NMR:
-
The chemical shifts of the carbon atoms in the cyclohexane ring, particularly C1 and C4, are expected to differ between the two isomers.
Illustrative Spectroscopic Data (Hypothetical)
| Isomer | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| cis | C4-H (axial): Broader multiplet, smaller J values. CH ₃: Singlet. | C1, C4, CH₃ and ring carbons will have distinct shifts. |
| trans | C4-H (equatorial): Sharper multiplet, larger J values. CH ₃: Singlet. | C1, C4, CH₃ and ring carbons will have shifts different from the cis isomer. |
Logical Relationships in Stereoisomer Analysis
Caption: Logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.
Conclusion
The cis and trans stereoisomers of this compound are distinct chemical entities with different conformational preferences and, consequently, different physical and spectroscopic properties. While detailed experimental data for these specific compounds are sparse in the public domain, established principles of stereochemistry and conformational analysis provide a strong framework for their synthesis, separation, and characterization. This technical guide serves as a foundational resource for researchers and professionals, highlighting the key aspects of these stereoisomers and identifying areas where further experimental investigation is warranted. The methodologies and principles outlined herein are crucial for the successful utilization of these compounds in drug discovery and other advanced applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Draw most stable conformation of trans-1 4-dimethylcyclohexane. [doubtnut.com]
- 3. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Cis-1-methylcyclohexane-1,4-diol 97% | CAS: 124899-25-8 | AChemBlock [achemblock.com]
Technical Guide: 1-Methylcyclohexane-1,4-diol for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methylcyclohexane-1,4-diol, a versatile building block with significant applications in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers the compound's chemical identity, physicochemical properties, detailed synthesis protocols, safety information, and its role in targeted protein degradation. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a cycloaliphatic diol existing as two primary stereoisomers: cis and trans. The stereochemistry of the hydroxyl groups significantly influences the molecule's three-dimensional shape and its utility in specific applications.
| Property | cis-1-Methylcyclohexane-1,4-diol | trans-1-Methylcyclohexane-1,4-diol |
| CAS Number | 124899-25-8[1] | 89794-52-5, 124899-26-9[2] |
| Molecular Formula | C₇H₁₄O₂[1] | C₇H₁₄O₂[2] |
| Molecular Weight | 130.18 g/mol [1][3] | 130.18 g/mol [3] |
| IUPAC Name | cis-1-methylcyclohexane-1,4-diol | trans-1-methylcyclohexane-1,4-diol |
| Melting Point | Not available | 81-84 °C[3] |
| Boiling Point | Predicted: Not available | Predicted: Not available |
| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents. |
| Appearance | Typically a white to off-white solid. | Typically a white to off-white solid. |
| Primary Application | Building block for Protein Degrader molecules (PROTACs).[1] | Building block for organic synthesis. |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reduction of 4-hydroxy-4-methylcyclohexanone. The stereochemical outcome of the reaction (cis vs. trans diol) can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol: Reduction of 4-Hydroxy-4-methylcyclohexanone
This protocol describes a general procedure for the synthesis of this compound. The ratio of cis to trans isomers in the final product may vary.
Materials:
-
4-hydroxy-4-methylcyclohexanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-4-methylcyclohexanone in a suitable solvent (e.g., methanol for NaBH₄ reduction) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1M HCl to neutralize the excess reducing agent and adjust the pH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers.
-
Characterization: Characterize the purified isomers using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Application in Targeted Protein Degradation: PROTACs
cis-1-Methylcyclohexane-1,4-diol is a valuable building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The rigid and defined stereochemistry of the cyclohexane ring in this compound makes it an attractive component for the linker in PROTAC design. The linker's length and rigidity are critical for the proper orientation of the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the POI.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation.
Safety Information
This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with its distinct stereoisomers, serves as a crucial building block in organic synthesis and has emerged as a key component in the innovative field of targeted protein degradation. Its incorporation into PROTAC linkers allows for the precise spatial orientation of the target protein and E3 ligase, which is fundamental for efficient protein degradation. This technical guide provides essential information for researchers to effectively utilize this compound in the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Physical Properties of 1-methyl-1,4-cyclohexanediol
For distribution among researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known physical properties of 1-methyl-1,4-cyclohexanediol (C₇H₁₄O₂), a substituted diol of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound, this guide incorporates computed values and data from the parent compound, 1,4-cyclohexanediol, for comparative purposes. This guide details standard experimental protocols for the determination of these properties.
Core Physical and Chemical Properties
1-methyl-1,4-cyclohexanediol is a cycloaliphatic diol. Its structure, featuring two hydroxyl groups and a methyl substituent on a cyclohexane ring, allows for the existence of cis and trans stereoisomers, which can influence its physical properties. The majority of available data does not distinguish between these isomers, except where noted.
Data Presentation: Summary of Physical Properties
| Property | Value (1-methyl-1,4-cyclohexanediol) | Value (1,4-cyclohexanediol - for comparison) | Data Type |
| Molecular Formula | C₇H₁₄O₂ | C₆H₁₂O₂ | - |
| Molecular Weight | 130.18 g/mol [1][2][3] | 116.16 g/mol [4][5] | Calculated |
| CAS Number | 89794-52-5 (isomer)[1] | 556-48-9 (mixture of isomers)[6] | - |
| 124899-25-8 (cis-isomer)[1] | 931-71-5 (cis-isomer)[7] | ||
| Melting Point | Data not available | 98-100 °C[6] | Experimental |
| Boiling Point | Data not available | 150 °C at 20 mmHg[6][8] | Experimental |
| Solubility | Data not available | Highly soluble in water[8] | Experimental |
| XLogP3 | 0.4[1] | 0.2[5] | Computed |
| Topological Polar Surface Area | 40.5 Ų[1] | 40.5 Ų[5] | Computed |
| Hydrogen Bond Donor Count | 2[1] | 2[5] | Computed |
| Hydrogen Bond Acceptor Count | 2[1] | 2[5] | Computed |
Logical Workflow for Synthesis and Characterization
The synthesis and subsequent characterization of 1-methyl-1,4-cyclohexanediol follows a standard workflow in organic chemistry. A potential synthetic route involves the reaction of a Grignard reagent with 4-hydroxycyclohexanone, followed by purification and analysis. The logical progression from synthesis to characterization is outlined in the diagram below.
Caption: General experimental workflow from synthesis to final characterization.
Experimental Protocols
The following sections describe standard methodologies for determining the key physical properties of a solid diol like 1-methyl-1,4-cyclohexanediol.
The melting point is a crucial indicator of purity.[9] A sharp melting range (typically < 2 °C) is characteristic of a pure compound.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube with a calibrated thermometer.[10]
-
Procedure (Capillary Method):
-
Ensure the sample is completely dry and finely powdered. If necessary, pulverize the crystals using a mortar and pestle.[9][11]
-
Load a small amount (2-3 mm height) of the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the sample pile.[11]
-
Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube.[9][11]
-
Place the capillary tube into the heating block of the apparatus.[11]
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[9]
-
Allow the apparatus to cool, then perform a second, careful determination with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.[11]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]
-
While 1-methyl-1,4-cyclohexanediol is expected to be a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. The capillary method is suitable for small sample volumes.[12][13]
-
Apparatus: Thiele tube or a small test tube, thermometer, capillary tube (sealed at one end), and a heating bath (e.g., mineral oil).[12][13]
-
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.[13]
-
Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[12]
-
Place a capillary tube, with its sealed end up, into the sample.[12]
-
Immerse the assembly in a heating bath (Thiele tube), ensuring the rubber band is above the oil level.[12]
-
Heat the apparatus gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[13]
-
Continue heating until a rapid and continuous stream of bubbles is observed.[13]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12][13]
-
Record the atmospheric pressure at which the measurement was taken.
-
NMR provides detailed information about the molecular structure. A ¹H NMR spectrum for cis-1-methyl-1,4-cyclohexanediol is available, confirming its structural features.[14]
-
Sample Preparation:
-
Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[15]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.
-
The final sample height in the NMR tube should be sufficient to cover the instrument's RF coil (typically around 4 cm).[16]
-
Cap the NMR tube and label it appropriately.[15]
-
FTIR spectroscopy is used to identify the functional groups present in a molecule. For a diol, characteristic broad peaks for O-H stretching are expected.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[17]
-
Transfer the fine, homogeneous powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[17]
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a blank KBr pellet should be collected first.[18]
-
-
Sample Preparation (ATR Method):
-
Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid powder directly onto the ATR crystal.[17]
-
Apply pressure using the device's anvil to ensure good contact between the sample and the crystal.[17]
-
Collect the spectrum directly. This method requires minimal sample preparation.[18]
-
MS provides information on the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
-
Sample Introduction: The sample can be introduced via various methods depending on its volatility and thermal stability.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is injected into a gas chromatograph, which separates it from impurities before it enters the mass spectrometer. This is a common method for analyzing alcohols and diols.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.
-
-
Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. For 1-methyl-1,4-cyclohexanediol, the predicted monoisotopic mass is 130.09938 Da.[1][19]
References
- 1. 1-Methylcyclohexane-1,4-diol | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,4-cyclohexanediol | C7H14O2 | CID 13794647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 140540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. 1,4-Cyclohexanediol | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-シクロヘキサンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Boiling Points - Procedure [jove.com]
- 14. 1,4-Cyclohexanediol, 1-Methyl-, cis-(124899-25-8) 1H NMR spectrum [chemicalbook.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. depts.washington.edu [depts.washington.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Sampling Techniques for FTIR Spectroscopy - JASCO [jascoinc.com]
- 19. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
Spectroscopic Analysis of 1-methylcyclohexane-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-methylcyclohexane-1,4-diol, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It offers detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), enabling researchers to effectively characterize this compound.
Introduction
This compound (C₇H₁₄O₂) is a saturated cyclic diol with a molecular weight of approximately 130.18 g/mol .[1] It exists as two primary stereoisomers, cis and trans, which exhibit distinct physical and spectroscopic properties. The structural elucidation of these isomers is critical for their application in various research and development fields, including as building blocks in drug discovery. Spectroscopic techniques are the primary methods for confirming the structure and stereochemistry of these molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of both cis- and trans-1-methylcyclohexane-1,4-diol. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Predicted δ (ppm) - cis isomer | Predicted δ (ppm) - trans isomer | Multiplicity |
| -CH₃ | ~1.2 | ~1.1 | s |
| -OH (at C1) | Variable (1.5-3.0) | Variable (1.5-3.0) | s (br) |
| -OH (at C4) | Variable (1.5-3.0) | Variable (1.5-3.0) | s (br) |
| -CH- (at C4) | ~3.8 | ~3.5 | m |
| Cyclohexyl -CH₂- | 1.4-1.9 | 1.3-2.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted δ (ppm) - cis isomer | Predicted δ (ppm) - trans isomer |
| C1 | ~70 | ~71 |
| C4 | ~68 | ~65 |
| -CH₃ | ~25 | ~24 |
| Cyclohexyl -CH₂- | 25-40 | 25-40 |
Table 3: Predicted Key IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3600-3200 (broad) |
| C-H Stretch (alkane) | 3000-2850 |
| C-O Stretch (alcohol) | 1150-1050 |
Table 4: Predicted Key Mass Spectrometry Fragments
| Fragmentation | Predicted m/z |
| [M]⁺ | 130 |
| [M-H₂O]⁺ | 112 |
| [M-CH₃]⁺ | 115 |
| [M-H₂O-CH₃]⁺ | 97 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of cyclic diols and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2 seconds or longer.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺). Analyze the fragmentation pattern to identify characteristic losses, such as the loss of water ([M-18]⁺) and a methyl group ([M-15]⁺), which are common for alcohols.[3][4][5][6]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural elucidation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between molecular structure and spectroscopic information.
Conclusion
The spectroscopic analysis of this compound provides a detailed understanding of its molecular structure and stereochemistry. While direct experimental data is not widely available, a combination of predicted spectral data and established analytical protocols offers a robust framework for the characterization of this compound. By employing NMR, IR, and Mass Spectrometry, researchers can confidently identify and differentiate the cis and trans isomers, which is essential for its application in drug development and other scientific endeavors.
References
- 1. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Solubility of 1-methylcyclohexane-1,4-diol in Organic Solvents: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylcyclohexane-1,4-diol. Due to a lack of specific publicly available quantitative data, this document outlines the theoretical solubility profile based on the compound's molecular structure. It further presents a detailed, generalized experimental protocol for the systematic determination of its solubility in various organic solvents using the isothermal equilibrium method. This guide is intended to serve as a foundational resource for researchers in pharmaceutical development and organic chemistry, enabling them to establish the solubility parameters of this compound for applications in synthesis, formulation, and purification.
Introduction: Physicochemical Properties and Predicted Solubility
This compound (C₇H₁₄O₂) is a cyclic alcohol containing a cyclohexane ring substituted with one methyl group and two hydroxyl (-OH) groups. The presence of two polar hydroxyl groups allows for hydrogen bonding, suggesting that it will exhibit some solubility in polar solvents. Conversely, the nonpolar cyclohexane backbone and the methyl group contribute to its lipophilic character, indicating solubility in non-polar organic solvents as well. The interplay between these polar and non-polar features will govern its solubility profile across a range of organic solvents. Generally, it is anticipated that this compound will be soluble in polar protic and aprotic solvents, with decreasing solubility in non-polar solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented. To facilitate research and provide a practical reference, the following table presents illustrative solubility data. This data is hypothetical but is based on the expected behavior of a diol with a similar structure and molecular weight. Researchers are strongly encouraged to determine experimental values for their specific applications.
Table 1: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | Illustrative Solubility ( g/100 mL) |
| Alcohols | Methanol | 5.1 | > 20.0 |
| Ethanol | 4.3 | > 15.0 | |
| Isopropanol | 3.9 | ~ 10.0 | |
| Ketones | Acetone | 5.1 | > 18.0 |
| Methyl Ethyl Ketone | 4.7 | ~ 12.0 | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | ~ 8.0 |
| Diethyl Ether | 2.8 | ~ 2.5 | |
| Esters | Ethyl Acetate | 4.4 | ~ 7.0 |
| Halogenated | Dichloromethane | 3.1 | ~ 3.0 |
| Chloroform | 4.1 | ~ 4.5 | |
| Aromatic | Toluene | 2.4 | < 1.0 |
| Alkanes | Hexane | 0.1 | < 0.1 |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents. The isothermal equilibrium method, followed by gravimetric analysis, is a reliable and widely used technique.[1][2][3]
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with PTFE-lined screw caps
-
Calibrated pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporating dishes or beakers
-
Drying oven or vacuum oven
-
Desiccator
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume (e.g., 5.0 mL) of a specific organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C, 37°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 4-6 hours) to permit the excess solid to settle.
-
Carefully draw a known volume (e.g., 2.0 mL) of the supernatant from each vial using a pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved micro-particles.
-
-
Gravimetric Analysis:
-
Record the total mass of the evaporating dish containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the solute's melting point may be used.
-
Once all the solvent has been removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.
-
Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solution transferred (m_solution): (Mass of dish + solution) - (Mass of empty dish)
-
Mass of solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
To convert to g/100 mL, the density of the solvent at the experimental temperature is required.
Visualization of Experimental Workflow
The logical flow of the isothermal equilibrium solubility determination protocol is illustrated below.
Figure 1. Experimental workflow for solubility determination.
Conclusion
References
An In-depth Technical Guide on the Thermodynamic Stability of 1-Methylcyclohexane-1,4-diol Isomers
Abstract
This technical guide provides a detailed analysis of the thermodynamic stability of the stereoisomers of 1-methylcyclohexane-1,4-diol. The relative stabilities of the cis and trans isomers, and their respective chair conformations, are evaluated through the principles of conformational analysis. By applying the concept of A-values to quantify steric strain, primarily from 1,3-diaxial interactions, we predict the energy differences between conformers and the overall thermodynamic preference between the isomers. This guide includes a quantitative summary of these energy differences, detailed theoretical and generalized experimental protocols for their determination, and visualizations of the conformational equilibria and experimental workflows to support researchers in stereochemical analysis and synthesis design.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The three-dimensional structure of cyclic molecules is fundamental to their reactivity, biological activity, and physical properties. For cyclohexane derivatives, the chair conformation is the most stable arrangement, minimizing both angle strain and torsional strain.[1] Substituents on the cyclohexane ring can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions.[2]
The thermodynamic stability of a particular isomer or conformer is determined by the magnitude of its steric interactions. In substituted cyclohexanes, the most significant destabilizing factor is the 1,3-diaxial interaction—a steric repulsion between an axial substituent and the axial hydrogens on the same face of the ring.[3][4] The energy associated with this strain is quantified by the conformational free energy, or "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6] For multi-substituted systems, A-values are largely additive, allowing for a robust estimation of the relative stability of different stereoisomers.[5][7]
This guide focuses on the isomers of this compound, analyzing the interplay between the methyl and hydroxyl substituents at the C1 and C4 positions to determine the most thermodynamically stable configurations.
Isomers and Conformational Equilibria of this compound
This compound exists as two diastereomers: cis and trans. Each of these isomers exists as an equilibrium of two interconverting chair conformations.
-
cis-1-Methylcyclohexane-1,4-diol : In the cis isomer, the methyl and hydroxyl groups are on the same face of the cyclohexane ring. In a 1,4-substitution pattern, this necessitates that one group is axial and the other is equatorial.[1] Ring flipping interconverts these positions.
-
trans-1-Methylcyclohexane-1,4-diol : In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. This allows for both groups to be either axial (diaxial) or equatorial (diequatorial).[1]
The following diagram illustrates the conformational equilibria for both the cis and trans isomers.
Quantitative Analysis of Thermodynamic Stability
The relative thermodynamic stability of each conformer can be estimated by summing the A-values of its axial substituents. The A-value represents the energy cost of placing a substituent in the axial position.[2]
These values are used to calculate the total steric strain for each of the four conformers described above. A higher total strain energy corresponds to lower thermodynamic stability.
Stability of cis Isomers
For the cis isomer, one substituent must be axial.
-
Conformer A (1-Me axial, 4-OH equatorial): The axial methyl group introduces steric strain.
-
Strain Energy = A-value(CH₃) = 1.74 kcal/mol
-
-
Conformer B (1-Me equatorial, 4-OH axial): The axial hydroxyl group introduces steric strain.
-
Strain Energy = A-value(OH) = 0.87 kcal/mol
-
Stability of trans Isomers
For the trans isomer, the substituents can be either both equatorial or both axial.
-
Conformer C (1-Me equatorial, 4-OH equatorial): There are no axial substituents, and therefore no significant 1,3-diaxial interactions. This is the ground state against which others are compared.
-
Strain Energy = 0 kcal/mol
-
-
Conformer D (1-Me axial, 4-OH axial): Both groups are axial, leading to significant steric strain. The total strain is the sum of their A-values.
-
Strain Energy = A-value(CH₃) + A-value(OH) = 1.74 + 0.87 = 2.61 kcal/mol
-
Overall Thermodynamic Stability: cis vs. trans
To determine which isomer is more stable, we compare the energy of the most stable conformer of each.
-
Most stable cis conformer (Conformer B): Strain Energy = 0.87 kcal/mol
-
Most stable trans conformer (Conformer C): Strain Energy = 0 kcal/mol
The Gibbs free energy difference between the two isomers is ΔG° = 0.87 kcal/mol.
Data Summary
The calculated strain energies and energy differences are summarized in the table below.
| Isomer | Conformer | Substituent Positions (1-Me, 4-OH) | Calculated Strain Energy (kcal/mol) | ΔG° relative to most stable conformer (kcal/mol) |
| trans | C | Equatorial, Equatorial | 0.00 | 0.00 |
| cis | B | Equatorial, Axial | 0.87 | 0.87 |
| cis | A | Axial, Equatorial | 1.74 | 1.74 |
| trans | D | Axial, Axial | 2.61 | 2.61 |
Methodologies for Stability Determination
While the theoretical analysis above provides a strong prediction, experimental and computational methods are required for definitive quantification.
Experimental Protocol: Isomer Equilibration
The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations.
Objective: To equilibrate a sample of this compound and determine the equilibrium constant (K_eq) between the cis and trans isomers.
Materials:
-
A sample of this compound (either isomer or a mixture).
-
A suitable solvent (e.g., isopropanol).
-
A catalyst for equilibration (e.g., a strong acid like H₂SO₄ or a base like sodium isopropoxide).
-
Quenching agent (e.g., aqueous sodium bicarbonate for an acid catalyst).
-
Apparatus for heating under reflux with an inert atmosphere (e.g., nitrogen or argon).
-
Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer and/or Gas Chromatograph (GC).
Procedure:
-
Reaction Setup: A known quantity of the diol isomer mixture is dissolved in the solvent in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Catalysis: A catalytic amount of the acid or base is added. The choice of catalyst facilitates epimerization at one of the carbon centers bearing a hydroxyl group, allowing the isomers to interconvert.
-
Equilibration: The mixture is heated to a constant, known temperature (e.g., 80 °C) and stirred for a sufficient period to ensure equilibrium is reached. The time required should be determined by taking aliquots periodically and analyzing them until the isomer ratio is constant.
-
Quenching and Workup: The reaction is cooled, and the catalyst is neutralized. The product is then extracted from the solvent, dried, and concentrated.
-
Analysis: The final isomer ratio (trans/cis) is precisely measured using ¹H NMR spectroscopy (by integrating distinct, well-resolved signals for each isomer) or GC (by measuring peak areas).
-
Calculation: The equilibrium constant is calculated as K_eq = [trans] / [cis]. The standard Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin.[8][9]
Computational Chemistry Protocol
Modern computational methods can accurately predict the energies of different conformers.
Objective: To calculate the relative energies of the cis and trans isomers of this compound using quantum mechanics.
Methodology:
-
Structure Generation: Build 3D models of all four relevant conformers (A, B, C, and D).
-
Conformational Search (Optional but Recommended): Perform a systematic conformational search for each isomer to ensure the lowest energy chair conformations have been identified.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).[10]
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.
-
Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformer of the cis isomer and the trans isomer to determine the ΔG° of isomerization.
Conclusion
Based on the foundational principles of conformational analysis and the additivity of A-values, this guide establishes a clear hierarchy of stability for the isomers of this compound. The trans isomer is predicted to be thermodynamically more stable than the cis isomer by approximately 0.87 kcal/mol . This stability arises from its ability to adopt a diequatorial chair conformation, which minimizes destabilizing 1,3-diaxial steric interactions. The methodologies outlined provide a robust framework for both the theoretical prediction and experimental validation of these stability differences, offering valuable guidance for professionals in chemical synthesis and drug design where stereochemical control is paramount.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 3. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for 1-Methylcyclohexane-1,4-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohexane-1,4-diol is a versatile building block in organic synthesis, offering a robust cyclohexane scaffold with two hydroxyl functionalities. Its stereochemistry and the presence of a tertiary alcohol at the C1 position, alongside a secondary alcohol at the C4 position, provide opportunities for regioselective and stereoselective transformations. These characteristics make it a valuable precursor for the synthesis of a variety of organic molecules, including biologically active compounds and natural product analogs. This document provides detailed application notes and protocols for the utilization of this compound in key organic transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning, characterization, and safety considerations.
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 89794-52-5 (unspecified stereochemistry) |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in polar organic solvents |
Application Note 1: Synthesis of Saturated N-Heterocycles via Intramolecular Cyclization
The diol functionality of this compound makes it a suitable precursor for the synthesis of saturated nitrogen-containing heterocycles. One common strategy involves the conversion of the hydroxyl groups into good leaving groups, followed by intramolecular nucleophilic substitution with an amine. A representative transformation is the synthesis of a bicyclic oxazepane derivative, a seven-membered heterocycle with two heteroatoms, which is a scaffold found in some psychoactive pharmaceuticals.[2] While the specific example involves a sugar-derived diol, the methodology is directly applicable to this compound.
Experimental Workflow:
Caption: General workflow for the synthesis of N-heterocycles.
Protocol: Synthesis of a N-Substituted 7-Methyl-7-aza-6-oxabicyclo[3.2.2]nonane
This protocol is adapted from a general procedure for the intramolecular cyclization of diols.[2]
Materials:
-
cis-1-Methylcyclohexane-1,4-diol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous pyridine
-
Primary amine (e.g., benzylamine)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Mesylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1-methylcyclohexane-1,4-diol (1.0 eq) in anhydrous pyridine at 0 °C. To this solution, add methanesulfonyl chloride (2.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Work-up 1: Quench the reaction by the slow addition of ice-cold water. Extract the mixture with dichloromethane (3 x volumes). Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimesylate.
-
Cyclization: In a separate flask under an inert atmosphere, suspend sodium hydride (2.5 eq) in anhydrous THF. Add the primary amine (1.1 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature. To this solution, add a solution of the crude dimesylate in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Work-up 2: Cool the reaction mixture to 0 °C and quench carefully with water. Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 7-methyl-7-aza-6-oxabicyclo[3.2.2]nonane.
Expected Quantitative Data:
While specific yield data for the this compound derivative is not available in the searched literature, analogous reactions with other diols suggest that yields for each step can range from moderate to good (50-85%).[2] Characterization data for the final product would be obtained through standard spectroscopic methods.
Table 2: Representative Spectroscopic Data for a Bicyclic N-Heterocycle
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl group, methylene protons of the cyclohexane ring, and protons adjacent to the nitrogen and oxygen atoms. |
| ¹³C NMR | Signals for the quaternary carbon, methyl carbon, and the various methylene and methine carbons of the bicyclic system. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition of the product. |
| IR | C-N and C-O stretching vibrations. Absence of O-H and S=O stretching bands from the starting materials. |
Application Note 2: Potential Use in the Synthesis of Spirocycles
The structure of this compound, particularly the tertiary alcohol, makes it a potential precursor for the synthesis of spirocyclic compounds. Spirocycles are important motifs in many natural products and pharmaceutical agents.[3][4] A plausible synthetic route could involve the oxidation of the secondary alcohol to a ketone, followed by an intramolecular reaction involving the tertiary alcohol.
Logical Relationship for Spirocycle Synthesis:
Caption: A potential pathway to spirocyclic compounds.
Protocol: Oxidation of this compound to 4-Hydroxy-4-methylcyclohexan-1-one
This protocol is a standard procedure for the selective oxidation of a secondary alcohol in the presence of a tertiary alcohol.
Materials:
-
cis- or trans-1-Methylcyclohexane-1,4-diol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (1.5 eq) in anhydrous dichloromethane.
-
Addition of Diol: To this suspension, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 4-hydroxy-4-methylcyclohexan-1-one by column chromatography on silica gel.
Expected Quantitative Data:
The yield for this type of selective oxidation is typically in the range of 70-90%.
Table 3: Spectroscopic Data for 4-Hydroxy-4-methylcyclohexan-1-one
| Technique | Expected Features |
| ¹H NMR | A singlet for the methyl group, and multiplets for the methylene protons of the cyclohexane ring. The proton of the hydroxyl group will appear as a broad singlet. |
| ¹³C NMR | A signal for the carbonyl carbon (~210 ppm), a signal for the quaternary carbon bearing the hydroxyl and methyl groups, and signals for the methylene carbons. |
| IR | A strong absorption band for the C=O stretch (~1715 cm⁻¹) and a broad band for the O-H stretch (~3400 cm⁻¹). |
Conclusion
This compound is a valuable starting material for the synthesis of diverse organic molecules. Its diol functionality allows for the construction of heterocyclic systems, while the combination of a secondary and a tertiary alcohol opens up possibilities for selective transformations and the synthesis of complex architectures like spirocycles. The protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this versatile building block in the development of new chemical entities. Further research into the stereoselective reactions of the chiral isomers of this compound will undoubtedly expand its applications in medicinal chemistry and natural product synthesis.
References
Application Notes and Protocols: (1R,4R)- and (1S,4S)-1-Methylcyclohexane-1,4-diol as Versatile Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,4R)- and (1S,4S)-1-methylcyclohexane-1,4-diol are chiral building blocks that offer a rigid and stereochemically defined cyclohexane scaffold. This tertiary diol, available in both enantiomeric forms, serves as a valuable starting material for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs) and other biologically active compounds. The strategic placement of the methyl group and two hydroxyl functionalities allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures with high stereocontrol.
These application notes provide an overview of the potential uses of enantiopure 1-methylcyclohexane-1,4-diol in asymmetric synthesis, drawing parallels from closely related and well-studied chiral cyclohexane diols. Detailed protocols for the preparation and derivatization of these building blocks are also presented to facilitate their application in research and development.
Key Applications
The chiral this compound scaffold can be utilized in several key areas of organic synthesis:
-
As a Chiral Auxiliary: The diol can be converted into a chiral auxiliary to control the stereochemical outcome of reactions on an attached prochiral substrate. The rigid cyclohexane backbone provides a well-defined chiral environment, leading to high diastereoselectivity.
-
Synthesis of Chiral Ligands: The diol can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The C2-symmetry inherent in the trans-diol is a common feature in effective chiral ligands.
-
Precursor for Biologically Active Molecules: The functional groups of the diol can be elaborated to synthesize complex natural products and novel drug candidates. The cyclohexane core is a common motif in many bioactive molecules.
-
As a Chiral Synthon: The enantiomerically pure diol can be incorporated directly into a target molecule, transferring its stereochemistry to the final product.
Data Presentation
The following table summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| CAS Number (cis) | 124899-25-8 |
| CAS Number (trans) | 124899-26-9 |
| Appearance | White to off-white solid |
| Stereoisomers | (1R,4R), (1S,4S), (1R,4S), (1S,4R) |
Note: Specific optical rotation and melting point data for enantiomerically pure this compound are not widely reported and should be determined experimentally.
Experimental Protocols
Protocol 1: Enzymatic Resolution of racemic trans-1-Methylcyclohexane-1,4-diol
This protocol describes a general method for the kinetic resolution of racemic trans-1-methylcyclohexane-1,4-diol using lipase-catalyzed transesterification. This is an effective method for obtaining the enantiomerically enriched diol and its corresponding monoacetate.
Materials:
-
Racemic trans-1-methylcyclohexane-1,4-diol
-
Vinyl acetate
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)
-
Diatomaceous earth (Celite®)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add racemic trans-1-methylcyclohexane-1,4-diol (1.0 eq.).
-
Dissolve the diol in the anhydrous solvent (e.g., 10 mL per gram of diol).
-
Add vinyl acetate (1.5 eq.) to the solution.
-
Add the immobilized lipase (e.g., 50-100 mg per gram of diol).
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once approximately 50% conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted diol and the monoacetate by silica gel column chromatography to separate the two compounds.
-
Determine the enantiomeric excess (ee) of the resolved diol and monoacetate using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Expected Outcome:
This procedure is expected to yield one enantiomer of the diol and the acetate of the other enantiomer, both with high enantiomeric excess.
Protocol 2: Application as a Chiral Auxiliary in Asymmetric Alkylation (Analogous Application)
This protocol illustrates how a chiral diol can be used as a chiral auxiliary for the diastereoselective alkylation of a β-ketoester. This is an analogous application based on the use of other chiral cyclohexane diols.
Materials:
-
Enantiopure trans-1-methylcyclohexane-1,4-diol
-
β-ketoester (e.g., ethyl acetoacetate)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Strong base (e.g., lithium diisopropylamide - LDA)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl) for workup and hydrolysis
Procedure:
Step 1: Formation of the Chiral Acetal
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve enantiopure trans-1-methylcyclohexane-1,4-diol (1.0 eq.), the β-ketoester (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral acetal by column chromatography.
Step 2: Diastereoselective Alkylation
-
In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the chiral acetal (from Step 1) in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add the alkylating agent (1.2 eq.) and continue stirring at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the alkylated product by column chromatography.
Step 3: Hydrolysis of the Chiral Auxiliary
-
Dissolve the purified alkylated product in a suitable solvent (e.g., THF/water mixture).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the acid and extract the product.
-
Purify the α-alkylated β-ketoester by column chromatography. The chiral auxiliary can be recovered and reused.
Visualizations
Logical Workflow for Chiral Resolution and Application
Caption: Workflow for obtaining enantiopure diols and their subsequent use.
Signaling Pathway Analogy: Inhibition of a Kinase
Chiral molecules derived from cyclohexane scaffolds are often investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor, potentially synthesized from this compound, blocks a kinase.
Caption: Simplified kinase signaling pathway with inhibition.
Experimental Workflow for Asymmetric Alkylation
Caption: Experimental workflow for asymmetric alkylation using a diol auxiliary.
Application Notes and Protocols for the Derivatization of 1-Methylcyclohexane-1,4-diol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl groups of 1-methylcyclohexane-1,4-diol. This compound presents a unique case for regioselective derivatization due to the presence of both a tertiary and a secondary alcohol. The protocols outlined below cover common derivatization strategies, including esterification, silylation, and carbamate formation, which are crucial for modifying the molecule's physicochemical properties, enabling further synthetic transformations, or for analytical purposes.
Introduction to Derivatization Strategies
The differential reactivity of the tertiary hydroxyl group at the C1 position and the secondary hydroxyl group at the C4 position of this compound allows for selective derivatization under controlled conditions. Generally, the less sterically hindered secondary alcohol is more reactive towards many derivatizing agents. However, reaction conditions can be tuned to favor derivatization of the tertiary alcohol or to achieve di-derivatization.
Key derivatization reactions include:
-
Esterification: The conversion of hydroxyl groups to esters is a fundamental transformation. This can be achieved using acyl chlorides, anhydrides, or carboxylic acids under acidic or basic catalysis. Esterification can alter the polarity and biological activity of the parent diol.
-
Silylation: The formation of silyl ethers is a common method for protecting hydroxyl groups during a multi-step synthesis. Silyl ethers are generally stable but can be cleaved under specific conditions. The choice of silylating agent can influence the stability and ease of removal of the protecting group.
-
Carbamate Formation: The reaction of hydroxyl groups with isocyanates or other carbamoylating agents yields carbamates. This functional group is prevalent in many pharmaceutical compounds and can introduce hydrogen bonding capabilities, potentially influencing the molecule's interaction with biological targets.
Data Presentation: Comparison of Derivatization Methods
The following tables summarize typical quantitative data for the derivatization of this compound, based on general protocols for similar unsymmetrical diols. Please note that actual yields and reaction times may vary depending on the specific stereoisomer of the diol and the precise reaction conditions employed.
Table 1: Esterification (Mono-acetylation) Data
| Parameter | Acyl Chloride Method | Anhydride Method |
| Derivatizing Agent | Acetyl chloride | Acetic anhydride |
| Catalyst/Base | Pyridine | 4-DMAP (cat.) / Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature (°C) | 0 to 25 | 25 |
| Reaction Time (h) | 2 - 6 | 4 - 12 |
| Typical Yield (%) | 75 - 90 (mono-ester) | 80 - 95 (mono-ester) |
| Selectivity | Primarily at the secondary OH | Primarily at the secondary OH |
Table 2: Silylation Data
| Parameter | TBS Ether Formation | TIPS Ether Formation |
| Derivatizing Agent | tert-Butyldimethylsilyl chloride (TBSCl) | Triisopropylsilyl chloride (TIPSCl) |
| Base | Imidazole | Imidazole |
| Solvent | Dichloromethane (DCM) or DMF | Dichloromethane (DCM) |
| Temperature (°C) | 25 | 25 |
| Reaction Time (h) | 8 - 16 | 12 - 24 |
| Typical Yield (%) | >90 (mono-silylation) | >85 (mono-silylation) |
| Selectivity | High for the secondary OH | High for the secondary OH |
Table 3: Carbamate Formation Data
| Parameter | Phenyl Carbamate | Alkyl Carbamate |
| Derivatizing Agent | Phenyl isocyanate | Alkyl isocyanate |
| Catalyst | Dibutyltin dilaurate (DBTDL) (cat.) | None or mild base |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Temperature (°C) | 60 - 80 | 25 - 50 |
| Reaction Time (h) | 4 - 8 | 6 - 12 |
| Typical Yield (%) | 85 - 95 | 80 - 90 |
| Selectivity | Preferential reaction at the secondary OH | Preferential reaction at the secondary OH |
Experimental Protocols
The following are detailed methodologies for the key derivatization experiments.
Protocol 1: Selective Mono-esterification (Acetylation) of this compound
Objective: To selectively acetylate the secondary hydroxyl group of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (4-DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the diol in anhydrous DCM.
-
Add 4-DMAP (0.05 - 0.1 eq) and triethylamine (1.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-acetylated product.
Protocol 2: Silylation of this compound with tert-Butyldimethylsilyl Chloride (TBSCl)
Objective: To selectively protect the secondary hydroxyl group of this compound as a TBS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBSCl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 8-16 hours, monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the mono-silylated product.
Protocol 3: Carbamate Formation from this compound and Phenyl Isocyanate
Objective: To form a phenyl carbamate derivative, primarily at the secondary hydroxyl group.
Materials:
-
This compound
-
Phenyl isocyanate
-
Dibutyltin dilaurate (DBTDL) (optional, catalytic amount)
-
Toluene, anhydrous
-
Hexane
-
Standard laboratory glassware.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a dry flask under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 1-2 mol%) if a faster reaction is desired.
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography to obtain the desired carbamate.
Visualizations
The following diagrams illustrate the chemical transformations and a general experimental workflow for the derivatization of this compound.
Caption: Chemical pathways for the derivatization of this compound.
Caption: General experimental workflow for diol derivatization.
Application Note: Selective Oxidation of 1-Methylcyclohexane-1,4-diol to 4-Hydroxy-4-methylcyclohexan-1-one
**Abstract
This application note provides detailed experimental protocols for the selective oxidation of the secondary alcohol in 1-methylcyclohexane-1,4-diol to the corresponding ketone, 4-hydroxy-4-methylcyclohexan-1-one. The tertiary alcohol at the C1 position remains unreacted under these conditions. Two common and effective methods are presented: Jones oxidation and Pyridinium Chlorochromate (PCC) oxidation. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
**Introduction
The selective oxidation of alcohols is a fundamental transformation in organic synthesis. This compound possesses both a secondary and a tertiary hydroxyl group. The selective oxidation of the secondary alcohol is crucial for the synthesis of various intermediates. Tertiary alcohols are generally resistant to oxidation under mild conditions, allowing for the selective transformation of the secondary alcohol. This note details two reliable methods to achieve this transformation, providing a basis for laboratory synthesis and process development.
Data Presentation
The following table summarizes the key quantitative data for the two described oxidation protocols.
| Parameter | Jones Oxidation | PCC Oxidation |
| Starting Material | This compound | This compound |
| Reagent | Jones Reagent (CrO₃/H₂SO₄/H₂O) | Pyridinium Chlorochromate (PCC) |
| Solvent | Acetone | Dichloromethane (DCM) |
| Reaction Temperature | 0-25°C | Room Temperature |
| Typical Yield | 85-95% | 80-90% |
| Reaction Time | 1-3 hours | 2-4 hours |
Experimental Protocols
Protocol 1: Jones Oxidation of this compound
This protocol describes the oxidation of the secondary alcohol using the Jones reagent.[1][2][3][4][5]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve 13.4 g of chromium trioxide (CrO₃) in 11.5 mL of concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to 25 mL of water. Allow the solution to cool to room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g of this compound in 50 mL of acetone. Cool the flask to 0°C in an ice bath.
-
Addition of Jones Reagent: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the diol. Maintain the reaction temperature between 0-5°C during the addition. The color of the reaction mixture will change from orange to a greenish-blue.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the chromium salts.
-
Rinse the filter cake with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
To the remaining aqueous layer, add diethyl ether or ethyl acetate for extraction.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude 4-hydroxy-4-methylcyclohexan-1-one can be purified by column chromatography on silica gel.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
This protocol utilizes the milder oxidant PCC for the selective oxidation.[6][7][8][9][10]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Celite or powdered molecular sieves
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 8.5 g of PCC and 5.0 g of Celite or powdered molecular sieves to 100 mL of dichloromethane (DCM).
-
Addition of Substrate: Dissolve 5.0 g of this compound in 20 mL of DCM and add it to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short column of silica gel or Florisil, eluting with diethyl ether to remove the chromium byproducts.
-
Collect the filtrate and concentrate it under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the oxidation of this compound.
Caption: The chemical transformation from diol to keto-alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Cyclohexane-1,3-dione Derivatives in Medicinal Chemistry
A Note to the Reader: Initial searches for the specific applications of 1-methylcyclohexane-1,4-diol in medicinal chemistry yielded limited publicly available data, particularly concerning quantitative biological activity and detailed experimental protocols. However, a closely related structural motif, the cyclohexane-1,3-dione scaffold, is a cornerstone in the synthesis of a wide array of bioactive molecules. This document provides detailed application notes and protocols for cyclohexane-1,3-dione derivatives, which are of significant interest to researchers, scientists, and drug development professionals.
Introduction to Cyclohexane-1,3-dione as a Privileged Scaffold
Cyclohexane-1,3-dione and its derivatives are considered privileged scaffolds in medicinal chemistry due to their synthetic versatility. The presence of a reactive methylene group and two carbonyl groups allows for a multitude of chemical transformations, leading to the generation of diverse molecular architectures. These scaffolds are key precursors for a wide range of heterocyclic compounds, including chromenones, xanthenones, coumarins, and acridinediones, many of which exhibit significant biological activities.[1] The broad spectrum of pharmacological effects associated with cyclohexane-1,3-dione derivatives includes anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1]
Application in Anticancer Drug Discovery
Derivatives of cyclohexane-1,3-dione have been extensively investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival.
Inhibition of c-Met Tyrosine Kinase for NSCLC Treatment
The c-Met tyrosine kinase is a well-validated target in non-small-cell lung cancer (NSCLC). Several small molecules based on the cyclohexane-1,3-dione scaffold have been designed and evaluated as c-Met inhibitors.[2] Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, has been instrumental in optimizing the inhibitory activity of these compounds.[2]
| Compound ID | Molecular Descriptors | Predicted pIC50 (MLR-QSAR) | Predicted pIC50 (ANN-QSAR) | In Silico ADME-Tox Profile |
| Compound 6d | Stretch–bend, H-bond acceptor, Connolly molecular area, Polar surface area, Total connectivity, Total energy, HOMO & LUMO energy levels | High | High | Favorable |
| Lead Compound 1 | Optimized based on Compound 6d | High | High | Favorable |
| Lead Compound 2 | Optimized based on Compound 6d | High | High | Favorable |
| ... | ... | ... | ... | ... |
| Lead Compound 9 | Optimized based on Compound 6d | High | High | Favorable |
Note: The specific pIC50 values from the cited literature are presented here in a qualitative manner. For precise quantitative data, please refer to the original publication.[2]
Experimental Protocols
A common synthetic route to functionalized cyclohexane-1,3-dione derivatives involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various aromatic aldehydes.
Protocol 1: Synthesis of 2-Arylmethylene-5,5-dimethylcyclohexane-1,3-diones
-
Reaction Setup: In a round-bottom flask, dissolve dimedone (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or pyrrolidine (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. Filter the solid, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or ethyl acetate to afford the pure 2-arylmethylene-5,5-dimethylcyclohexane-1,3-dione derivative.
The following diagram illustrates a typical computational workflow for the design and screening of novel cyclohexane-1,3-dione-based inhibitors.
References
Application Notes and Protocols: 1,4-Cyclohexanediol as a Versatile Precursor in Pharmaceutical Synthesis
Note: Initial research on 1-methylcyclohexane-1,4-diol did not yield sufficient documented evidence of its direct application as a precursor in the synthesis of established pharmaceuticals. Therefore, these application notes will focus on the closely related and well-documented precursor, 1,4-cyclohexanediol , which serves as a key building block for several important active pharmaceutical ingredients (APIs).
Introduction
1,4-Cyclohexanediol is a versatile and valuable building block in the pharmaceutical industry. Its rigid cyclohexane core allows for the stereocontrolled introduction of functional groups, making it an ideal starting material for complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of 1,4-cyclohexanediol in the synthesis of two significant pharmaceuticals: Dihydroartemisinin, a potent antimalarial drug, and Cebranopadol, a novel analgesic.
Application Note 1: Synthesis of Dihydroartemisinin
Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin and is the active metabolite of all clinically used artemisinin compounds.[1] It is a cornerstone in the global fight against malaria.[2] While the direct synthesis of DHA starts from artemisinin, 1,4-cyclohexanediol is a critical intermediate in some synthetic routes to artemisinin precursors, highlighting its importance in the overall supply chain of this life-saving drug. The more common and direct laboratory synthesis involves the reduction of artemisinin to dihydroartemisinin.
Experimental Protocol: Reduction of Artemisinin to Dihydroartemisinin
This protocol describes the selective reduction of the lactone group in artemisinin to a lactol (hemiacetal) using sodium borohydride.[1][3]
Materials and Reagents:
-
Artemisinin
-
Methanol (MeOH), analytical grade
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend artemisinin in methanol.
-
Slowly add sodium borohydride to the stirred suspension in small portions over a period of 30 minutes, ensuring the temperature remains below 10 °C.[1][4]
-
After the addition is complete, continue stirring the reaction mixture at 0–5 °C.[1][5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until all the artemisinin is consumed (approximately 30 minutes to 3 hours).[3][4]
-
Neutralize the reaction mixture to a pH of 5–6 by the dropwise addition of a solution of 30% acetic acid in methanol.[4]
-
Remove the methanol under reduced pressure.
-
Extract the resulting white residue multiple times with ethyl acetate.[4]
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Evaporate the solvent under reduced pressure to yield dihydroartemisinin as a white crystalline powder.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Artemisinin | [3] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3][4] |
| Solvent | Methanol (CH₃OH) | [3] |
| Molar Ratio (Artemisinin:NaBH₄) | 1 : 1.5 | [3][5] |
| Reaction Temperature | 0–5 °C | [3][5] |
| Reaction Time | 30 minutes - 3 hours | [3][4][5] |
| Reported Yield | >90% (up to 97.15%) | [3][5] |
Dihydroartemisinin Synthesis Workflow
Caption: Workflow for the synthesis of Dihydroartemisinin from Artemisinin.
Signaling Pathways of Dihydroartemisinin
Dihydroartemisinin exhibits anticancer activity by modulating several key signaling pathways, primarily leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Major signaling pathways modulated by Dihydroartemisinin in cancer cells.
Application Note 2: Synthesis of Cebranopadol
Cebranopadol is a first-in-class analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) and µ-opioid peptide (MOP) receptors.[6][7][8] This novel mechanism of action offers the potential for potent pain relief with a reduced risk of typical opioid-related side effects.[9] The synthesis of Cebranopadol involves the use of 1,4-cyclohexanedione, which is derived from 1,4-cyclohexanediol, as a key starting material.[10]
Synthetic Pathway Overview
The synthesis of Cebranopadol is a multi-step process. A key precursor derived from 1,4-cyclohexanedione is the aminoketone, 4-dimethylamino-4-phenyl-cyclohexanone. This intermediate is then reacted with a substituted indole derivative in a key oxa-Pictet-Spengler reaction to form the final spiro[cyclohexane-dihydropyrano[3,4-b]-indole] scaffold of Cebranopadol.[10][11][12]
Experimental Protocol: Key Steps in Cebranopadol Synthesis
The following protocol outlines the key transformations in the synthesis of Cebranopadol, starting from 1,4-cyclohexanedione monoketal.
Part 1: Synthesis of N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
-
Grignard Reaction: React 1,4-cyclohexanedione monoketal with phenylmagnesium bromide in THF to yield the corresponding tertiary alcohol.[10]
-
Azide Formation: Convert the tertiary alcohol to an azide using trimethylsilylazide catalyzed by indium tribromide.[10]
-
Reduction to Primary Amine: Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride.[10]
-
Reductive Amination: Convert the primary amine to the tertiary N,N-dimethylamine via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.[12]
Part 2: Oxa-Pictet-Spengler Reaction
-
Deprotection: Deprotect the ketone of the aminoketone intermediate from Part 1 using acidic conditions.[12]
-
Cyclization: React the resulting aminoketone with a suitable fluoro-substituted tryptophol derivative in the presence of a catalyst (e.g., a Zeolite catalyst) to facilitate the oxa-Pictet-Spengler reaction. This step forms the core spirocyclic structure of Cebranopadol.[11][12]
-
Purification: The final product is purified, often involving chromatographic techniques to isolate the desired diastereomer.[10]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1,4-Cyclohexanedione monoketal | [10] |
| Key Reaction | Oxa-Pictet-Spengler | [11][12] |
| Catalyst for Key Step | Zeolite | [11][12] |
| Overall Yield (reported) | ~15% | [10] |
| Receptor Binding Affinity (Ki) | NOP: 0.9 nM, MOP: 0.7 nM | [7][13] |
Cebranopadol Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 7. Cebranopadol - Wikipedia [en.wikipedia.org]
- 8. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials Investigating Cebranopadol, a First-in-Class Compound with a Novel Mechanism of Action to Treat Pain - Tris Pharma [trispharma.com]
- 9. mdpi.com [mdpi.com]
- 10. iris.unife.it [iris.unife.it]
- 11. A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. trispharma.com [trispharma.com]
The Untapped Potential of 1-Methylcyclohexane-1,4-diol in Advanced Polymer Formulations: A Predictive Application Guide
Introduction
In the continuous quest for novel polymers with enhanced performance characteristics, the exploration of unique monomeric building blocks is paramount. 1-Methylcyclohexane-1,4-diol, a cycloaliphatic diol, presents a compelling scaffold for the synthesis of advanced polyesters and polyurethanes. The presence of a methyl group on the cyclohexane ring is anticipated to introduce significant modifications to the polymer backbone, potentially influencing properties such as glass transition temperature, solubility, and crystalline morphology. While direct experimental data on the polymerization of this compound is limited in publicly available literature, this application note extrapolates from the well-documented chemistry of its close structural analog, 1,4-cyclohexanedimethanol (CHDM), to provide a predictive framework for its use in polymer synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring the potential of this novel diol.
Predicted Applications in Polymer Chemistry
The incorporation of the rigid and bulky cycloaliphatic structure of this compound is expected to impart several desirable properties to polymers, making them suitable for a range of applications.
Polyesters: By reacting this compound with various diacids or their esters, a new family of polyesters can be synthesized. The methyl group is predicted to disrupt chain packing and reduce crystallinity compared to polymers made with unsubstituted cycloaliphatic diols. This could lead to polyesters with:
-
Enhanced Solubility: The less regular polymer structure may improve solubility in common organic solvents, facilitating processing and characterization.
-
Tunable Thermal Properties: The rigidity of the cyclohexane ring is expected to result in high glass transition temperatures (Tg), while the methyl group may lower the melting temperature (Tm) by hindering crystallization.
-
Improved Mechanical Properties: The bulky ring structure can enhance the toughness and impact resistance of the resulting polyesters.
These properties make such polyesters promising candidates for applications in specialty packaging, biomedical devices, and as toughening agents in polymer blends.
Polyurethanes: In polyurethane synthesis, this compound can function as a chain extender. Its reaction with diisocyanates would form the hard segments of the polyurethane. The introduction of the methyl-substituted cycloaliphatic ring is anticipated to:
-
Modify Hard Segment Domain: The asymmetry and bulkiness of the diol can influence the organization and morphology of the hard segment domains, impacting the microphase separation and, consequently, the final properties of the polyurethane.[1]
-
Enhance Thermal Stability: The rigid ring structure can increase the thermal stability of the resulting polyurethane.
-
Control Flexibility and Hardness: The specific stereochemistry (cis/trans isomerism) of the diol will likely play a crucial role in determining the flexibility and hardness of the final material.
Polyurethanes incorporating this diol could find use in coatings, adhesives, and elastomers where a unique balance of thermal and mechanical properties is required.
Data Presentation: Predicted Polymer Properties
The following tables present predicted quantitative data for polymers synthesized with this compound. These values are extrapolated from data for similar polymers synthesized with 1,4-cyclohexanedimethanol (CHDM) and are intended to serve as a starting point for experimental investigation.
Table 1: Predicted Properties of Polyesters Derived from this compound and Various Diacids
| Diacid Comonomer | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Melting Temperature (Tm) (°C) | Predicted Molecular Weight (Mn) ( g/mol ) | Predicted Polydispersity Index (PDI) |
| Adipic Acid | 50 - 70 | 180 - 220 | 15,000 - 25,000 | 1.8 - 2.5 |
| Sebacic Acid | 30 - 50 | 160 - 200 | 18,000 - 30,000 | 1.9 - 2.6 |
| Terephthalic Acid | 100 - 130 | 260 - 290 | 20,000 - 35,000 | 2.0 - 2.8 |
| 2,6-Naphthalenedicarboxylic Acid | 130 - 160 | > 300 | 22,000 - 40,000 | 2.1 - 2.9 |
Table 2: Predicted Properties of Polyurethanes with this compound as a Chain Extender
| Diisocyanate | Soft Segment (Polyol) | Hard Segment Content (%) | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) |
| MDI | PTMG (Mn = 2000) | 30 | 30 - 45 | 400 - 600 |
| MDI | PCL (Mn = 2000) | 40 | 40 - 55 | 300 - 500 |
| HMDI | PTMG (Mn = 2000) | 30 | 25 - 40 | 500 - 700 |
| IPDI | PCL (Mn = 2000) | 40 | 35 - 50 | 400 - 600 |
(MDI: Methylene diphenyl diisocyanate; HMDI: Hexamethylene diisocyanate; IPDI: Isophorone diisocyanate; PTMG: Polytetramethylene glycol; PCL: Polycaprolactone)
Experimental Protocols
The following are detailed, predictive protocols for the synthesis of polyesters and polyurethanes using this compound. These are based on established methods for similar diols and should be optimized for specific experimental setups.
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a two-step melt polycondensation process for synthesizing a polyester from this compound and a dicarboxylic acid.[2]
Materials:
-
This compound
-
Dicarboxylic acid (e.g., Adipic Acid)
-
Catalyst (e.g., Titanium(IV) butoxide, Antimony(III) oxide)
-
Heat stabilizer (e.g., Phosphoric acid)
-
High-purity nitrogen gas
-
Vacuum source
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Esterification:
-
Charge the reactor with a 1:1.2 molar ratio of dicarboxylic acid to this compound.
-
Add the catalyst (e.g., 200-400 ppm of Ti or Sb) and heat stabilizer.
-
Purge the reactor with nitrogen gas and then maintain a slow nitrogen flow.
-
Heat the mixture to 180-220 °C with continuous stirring to initiate the esterification reaction.
-
Water will be produced as a byproduct and should be collected in the condenser.
-
Continue this step for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 240-270 °C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
The excess this compound will be removed under vacuum.
-
The viscosity of the reaction mixture will increase as the polymer chain grows. Monitor the stirrer torque as an indicator of molecular weight build-up.
-
Continue the reaction for 3-5 hours under high vacuum until the desired viscosity is reached.
-
To stop the reaction, remove the heat and break the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor and cool it in a water bath.
-
The resulting polyester can be pelletized for further processing and characterization.
-
Protocol 2: Synthesis of Polyurethane via a Two-Step Prepolymer Method
This protocol outlines the synthesis of a polyurethane elastomer using this compound as a chain extender.[3]
Materials:
-
Diisocyanate (e.g., MDI)
-
Polyol (e.g., PTMG, Mn = 2000 g/mol )
-
This compound (chain extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., anhydrous N,N-Dimethylformamide - DMF)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 80-100 °C for several hours to remove any residual water.
-
Charge the flask with the dried polyol and place it under a nitrogen atmosphere.
-
Heat the polyol to 60-70 °C with stirring.
-
Add the diisocyanate to the dropping funnel and add it dropwise to the stirred polyol over 30-60 minutes. The molar ratio of NCO to OH groups should be approximately 2:1.
-
After the addition is complete, continue stirring at 70-80 °C for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the this compound in anhydrous DMF.
-
Cool the prepolymer to 50-60 °C.
-
Add the solution of the chain extender dropwise to the prepolymer with vigorous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
The viscosity of the solution will increase significantly.
-
Once the addition is complete, pour the viscous polymer solution into a Teflon-coated mold.
-
Cure the polymer in a vacuum oven at 80-100 °C for 12-24 hours to complete the reaction and remove the solvent.
-
The resulting polyurethane elastomer can then be removed from the mold for testing.
-
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and characterization of polymers derived from this compound.
Caption: Workflow for polyester synthesis and characterization.
Caption: Logical relationship in polyurethane synthesis.
Conclusion
This compound represents a promising but underexplored monomer for the development of novel polyesters and polyurethanes. Based on the behavior of structurally similar cycloaliphatic diols, it is predicted that its incorporation into polymer backbones will lead to materials with unique thermal and mechanical properties. The predictive data and protocols provided in this application note offer a solid foundation for researchers to begin experimental investigations into this intriguing monomer. Further research is essential to validate these predictions and to fully elucidate the structure-property relationships of polymers derived from this compound, thereby unlocking its full potential in advanced material applications.
References
Application Notes and Protocols: Synthesis of Esters from 1-Methylcyclohexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of mono- and diesters from 1-methylcyclohexane-1,4-diol. This document includes information on potential applications in drug development, safety precautions, and illustrative experimental data.
Introduction
This compound is a cyclic diol that can serve as a versatile building block in organic synthesis. The presence of two hydroxyl groups, one tertiary and one secondary, allows for selective esterification to produce mono- or diesters. These ester derivatives are of interest in medicinal chemistry and drug development, as the cyclohexane scaffold is a common motif in pharmacologically active compounds. The introduction of ester functionalities can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug efficacy. Cyclohexane derivatives have been investigated for a range of biological activities, including analgesic and anti-inflammatory properties[1].
Safety Precautions
Before commencing any experimental work, it is crucial to review the safety data for all reagents.
-
This compound: May cause skin and eye irritation. It is harmful if swallowed[2].
-
Acid Catalysts (e.g., Sulfuric Acid): Extremely corrosive and can cause severe burns[3][4]. Handle with extreme care in a fume hood.
-
Acylating Agents (e.g., Acyl Chlorides, Anhydrides): Corrosive and lachrymatory. React violently with water.
-
Bases (e.g., Pyridine, Triethylamine): Flammable, toxic, and have strong odors.
-
Solvents (e.g., Dichloromethane, Tetrahydrofuran): Volatile and flammable. Work in a well-ventilated fume hood.
General Laboratory Safety:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[3].
-
Perform all reactions in a well-ventilated fume hood.
-
Have appropriate spill kits and fire extinguishers readily available.
Synthesis of Monoesters
The selective synthesis of a monoester of this compound can be achieved by controlling the stoichiometry of the reagents. The secondary hydroxyl group is generally more reactive towards esterification under non-strenuous conditions compared to the sterically hindered tertiary hydroxyl group.
Protocol 1: Selective Mono-acylation using an Acyl Chloride
This protocol describes a general procedure for the selective acylation of the secondary hydroxyl group.
Experimental Workflow:
Caption: Workflow for selective mono-esterification.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add the acyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Illustrative Data:
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Acetyl chloride | 4-hydroxy-4-methylcyclohexyl acetate | 85 |
| 2 | Benzoyl chloride | 4-hydroxy-4-methylcyclohexyl benzoate | 80 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Synthesis of Diesters
The synthesis of diesters requires more forcing conditions or a larger excess of the acylating agent to facilitate the esterification of both the secondary and the sterically hindered tertiary hydroxyl groups.
Protocol 2: Diesterification using an Acid Anhydride
This protocol provides a general method for the exhaustive acylation of this compound.
Experimental Workflow:
Caption: Workflow for di-esterification.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, benzoic anhydride)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add the acid anhydride (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).
Illustrative Data:
| Entry | Acid Anhydride | Product | Yield (%) |
| 1 | Acetic anhydride | 1-methylcyclohexane-1,4-diyl diacetate | 90 |
| 2 | Benzoic anhydride | 1-methylcyclohexane-1,4-diyl dibenzoate | 88 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Applications in Drug Development
Esters of this compound are valuable compounds for creating new chemical entities with potential therapeutic applications. The cyclohexane core is a common feature in many approved drugs. By modifying the ester groups, it is possible to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Signaling Pathways and Logical Relationships:
Caption: Role of diol esters in drug discovery.
-
Prodrug Strategies: The ester linkage can be designed to be cleaved by esterases in the body, releasing the active parent diol or a related active metabolite. This approach can be used to improve the oral bioavailability of a polar drug candidate.
-
Modulation of Lipophilicity: The nature of the ester group (e.g., alkyl chain length, aromatic substitution) can be systematically varied to optimize the lipophilicity (LogP) of the molecule. This is crucial for membrane permeability and target engagement.
-
Structure-Activity Relationship (SAR) Studies: A library of esters with diverse functionalities can be synthesized to explore the SAR of a particular biological target. This helps in identifying the key structural features required for optimal activity and selectivity.
-
Analgesic and Anti-inflammatory Agents: Given that cyclohexane derivatives have shown promise as analgesic and anti-inflammatory agents, esters of this compound could be explored for similar activities[1]. The ester groups could interact with the active sites of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
References
Application Notes and Protocols: The Role of Cyclohexane-Diol Derivatives in Asymmetric Synthesis
A Note to Researchers: Comprehensive literature searches did not yield specific examples of 1-methylcyclohexane-1,4-diol being employed as a chiral auxiliary in asymmetric synthesis. However, the structurally similar and extensively studied chiral auxiliary, (1S,2S)-trans-1,2-cyclohexanediol , serves as an excellent model for understanding the potential applications of cyclohexane-diol scaffolds in achieving high levels of stereocontrol. This document will focus on the well-established use of (1S,2S)-trans-1,2-cyclohexanediol as a versatile chiral auxiliary, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals.
Application Note: (1S,2S)-trans-1,2-Cyclohexanediol as a Chiral Auxiliary in Asymmetric Alkylation
(1S,2S)-trans-1,2-Cyclohexanediol is a C2-symmetric chiral diol widely utilized as a chiral auxiliary in a variety of asymmetric transformations.[1][2] Its rigid cyclohexane framework provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[1]
One of the most prominent applications of (1S,2S)-trans-1,2-cyclohexanediol is in the asymmetric synthesis of α,α-disubstituted α-amino acids.[3][4][5] These non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides.
The general strategy involves the formation of a chiral acetal from the diol and a β-keto ester. This acetal then directs the diastereoselective alkylation of the corresponding enol ether intermediate. Subsequent removal of the chiral auxiliary affords the desired β-keto ester with a newly formed quaternary stereocenter, which can then be converted to the target α,α-disubstituted amino acid.[3][6]
Key Advantages:
-
High Diastereoselectivity: The rigid chiral acetal effectively shields one face of the enol ether, leading to excellent diastereoselectivity in the alkylation step.[3]
-
Recoverable Auxiliary: The chiral diol can be recovered after the reaction sequence for reuse, making the process more economical.[7]
-
Access to Both Enantiomers: Both (1S,2S)- and (1R,1R)-enantiomers of trans-1,2-cyclohexanediol are commercially available, providing access to both enantiomers of the final product.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the asymmetric alkylation of β-keto esters using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary, leading to the synthesis of α-methylated and α-ethylated α,α-disubstituted amino acids.[3][4]
Table 1: Diastereoselective Alkylation for the Synthesis of α-Methylated Amino Acid Precursors [3]
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | MeI | 2a | 65 | >95 |
| 2 | EtI | 2b | 70 | >95 |
| 3 | n-PrI | 2c | 68 | >95 |
| 4 | Allyl-Br | 2d | 55 | 92 |
| 5 | i-BuI | 2e | 50 | >95 |
| 6 | Bn-Br | 2f | 31 | >95 |
Table 2: Diastereoselective Alkylation for the Synthesis of α-Ethylated Amino Acid Precursors [3]
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | MeI | 5a | 58 | >95 |
| 2 | EtI | 5b | 65 | >95 |
| 3 | n-PrI | 5c | 60 | >95 |
| 4 | Allyl-Br | 5d | 52 | 92 |
| 5 | i-BuI | 5e | 45 | >95 |
| 6 | Bn-Br | 5f | 35 | >95 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the asymmetric synthesis of α,α-disubstituted amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary.[3]
Protocol 1: General Procedure for the Diastereoselective Alkylation of the Chiral Enol Ether
-
To a stirred solution of the chiral enol ether (derived from the β-keto ester and (S,S)-cyclohexane-1,2-diol) (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.6 M in hexane, 1.1 mmol).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkylating agent (1.2 mmol) to the solution.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the alkylated product.
Protocol 2: Removal of the Chiral Auxiliary
-
To a stirred solution of the alkylated chiral acetal (1.0 mmol) in dry CH2Cl2 (10 mL) at 0 °C, add BF3·OEt2 (2.0 mmol).
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Extract the mixture with CH2Cl2 (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the β-keto ester.
Protocol 3: Schmidt Rearrangement to form the α,α-Disubstituted Amino Acid
-
To a stirred solution of the β-keto ester (1.0 mmol) in a mixture of CHCl3 (5 mL) and concentrated H2SO4 (1 mL) at 0 °C, add sodium azide (3.0 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice water and neutralize with 6 M NaOH.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 5 with 1 M HCl.
-
The crude amino acid can be purified by ion-exchange chromatography or by recrystallization.
Visualizations
Diagram 1: Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of α,α-disubstituted amino acids.
Diagram 2: Signaling Pathway of Stereochemical Control
Caption: Stereochemical control by the chiral auxiliary during alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. york.ac.uk [york.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylcyclohexane-1,4-diol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-methylcyclohexane-1,4-diol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurities largely depend on the synthetic route used.
-
From the reduction of 4-hydroxy-4-methylcyclohexanone: The most probable impurity is the unreacted starting material, 4-hydroxy-4-methylcyclohexanone.
-
From the dihydroxylation of 1-methylcyclohexene: You may have residual unreacted 1-methylcyclohexene or byproducts from over-oxidation.
-
In both cases, a mixture of cis and trans isomers of the product is a significant purity concern.
Q2: Which purification method is best for this compound?
A2: The optimal method depends on the nature of the impurities and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found. It is a good first approach for moderately pure crude material.
-
Flash Column Chromatography is excellent for separating the diol from less polar impurities (like unreacted alkene) or more polar impurities, and can also be used to separate the cis and trans isomers.
-
Vacuum Distillation can be employed if the impurities are non-volatile, though the relatively high melting point of the diol (81-84°C) should be considered.[1]
Q3: How can I separate the cis and trans isomers of this compound?
A3: Separating diastereomers like the cis and trans isomers of this compound can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a specific solvent. By carefully controlling the crystallization conditions, one isomer may selectively precipitate.
-
Flash Column Chromatography: With careful optimization of the mobile phase, it is often possible to achieve separation of the isomers on a silica gel column.
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separation, HPLC, potentially with a specialized column (e.g., chiral column), can provide excellent resolution.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated.3. Cooling was too rapid. | 1. Evaporate some of the solvent to increase the concentration and try cooling again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is too high.2. The melting point of the solid is lower than the boiling point of the solvent.3. Significant impurities are present, depressing the melting point. | 1. Switch to a lower-boiling point solvent.2. Lower the temperature at which the solid dissolves by adding a co-solvent (anti-solvent).3. First, attempt to remove the impurities by another method, such as column chromatography. |
| Low recovery of the purified product. | 1. The compound has high solubility in the cold solvent.2. Too much solvent was used for washing the crystals.3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly chilled in an ice bath before filtration.2. Wash the crystals with a minimal amount of ice-cold solvent.3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC plate. | The mobile phase is either too polar or not polar enough. | Test a range of solvent systems. For normal phase silica gel, if the Rf values are too high, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the Rf values are too low, increase the polarity. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, switch from 9:1 hexane:ethyl acetate to 4:1 or 1:1. |
| Cracks appear in the stationary phase (silica gel). | The column was allowed to run dry. | Always keep the top of the silica gel covered with the mobile phase. |
| Co-elution of the product and impurities. | 1. The chosen mobile phase is not providing adequate resolution.2. The column was overloaded with the crude sample. | 1. Perform a more thorough TLC analysis to find a mobile phase that gives better separation.2. Use a larger column or load a smaller amount of the crude material. |
Data Presentation: Purification Method Comparison
| Purification Method | Typical Purity | Typical Yield | Best For | Key Considerations |
| Recrystallization | >98% | 60-90% | Removing small amounts of impurities from a mostly pure sample. | Finding a suitable solvent system is crucial. |
| Flash Column Chromatography | >99% | 50-85% | Separating compounds with different polarities, including isomeric separation. | Can be time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | High for volatile compounds | 70-95% | Separating from non-volatile or high-boiling point impurities. | The compound must be thermally stable at the required temperature and pressure. |
Suggested Solvent Systems for Purification
| Method | Solvents/Mobile Phase | Rationale |
| Recrystallization | Ethyl Acetate / Hexane | This compound is a polar molecule and should be soluble in a moderately polar solvent like hot ethyl acetate, and less soluble when cold. Hexane can be added as an anti-solvent to induce crystallization. |
| Acetone / Water | Acetone is a polar solvent that should dissolve the diol. Water can be added as an anti-solvent. | |
| Flash Chromatography | Hexane / Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity with ethyl acetate to elute the more polar diol. This gradient can also help in separating the cis and trans isomers. |
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate and Hexane
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate while stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, add hexane dropwise until the solution becomes slightly cloudy.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 4:1, then 1:1 hexane:ethyl acetate).
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Stereoselective Synthesis of 1-Methylcyclohexane-1,4-diol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of 1-methylcyclohexane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent route involves the stereoselective reduction of a ketone precursor, 4-hydroxy-4-methylcyclohexanone. This precursor can be synthesized from 1,4-cyclohexanedione. The key challenge lies in controlling the stereochemistry during the reduction of the carbonyl group to yield the desired cis or trans diol isomer.
Q2: What is the primary challenge in the stereoselective synthesis of this compound?
A2: The core challenge is controlling the diastereoselectivity of the final reduction step. The approach of the hydride reducing agent to the carbonyl group of the 4-hydroxy-4-methylcyclohexanone intermediate can occur from two faces: the axial face or the equatorial face. These two pathways lead to the formation of the trans and cis diols, respectively. Achieving a high ratio of the desired diastereomer is the principal difficulty.
Q3: How are the cis and trans isomers of this compound typically characterized and distinguished?
A3: The isomers are primarily distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. The chemical shifts and coupling constants of the protons, especially the one on the carbon bearing the secondary alcohol (C4-H), will differ significantly due to their axial or equatorial orientation. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the ratio of the two diastereomers.
Q4: Can the diastereomers of this compound be separated?
A4: Yes. Since cis and trans isomers are diastereomers, they have different physical properties, such as polarity, boiling point, and solubility.[1] This allows for their separation using standard laboratory techniques like flash column chromatography, HPLC, or recrystallization.[1]
Troubleshooting Guide
Problem: My synthesis produced a nearly 1:1 mixture of cis and trans isomers (Poor Diastereoselectivity). How can I favor one isomer?
Root Cause Analysis: The stereochemical outcome of the reduction of a substituted cyclohexanone is a classic problem in organic chemistry, governed by a delicate balance of steric and electronic factors.[2]
-
Axial vs. Equatorial Attack: The hydride can attack the carbonyl from the axial or equatorial face.[3][4]
-
Axial Attack: This path is often favored by small, unhindered reducing agents. It avoids torsional strain with adjacent equatorial hydrogens in the transition state but is subject to 1,3-diaxial steric hindrance.[3][5] This route typically yields the equatorial alcohol (trans product in this case, assuming the methyl group is equatorial).
-
Equatorial Attack: This path is favored by bulky reducing agents that cannot easily approach from the sterically congested axial face.[3][6] This route leads to the axial alcohol (cis product).
-
-
Reagent Choice: The size of the hydride reagent is the most critical factor influencing the direction of attack.[3][6]
-
Reaction Conditions: Temperature and solvent can also play a subtle but important role in selectivity.[7]
Solutions:
-
Modify the Reducing Agent: This is the most effective strategy. The choice of a sterically demanding or a small hydride reagent can dramatically shift the diastereomeric ratio.
-
Control the Reaction Temperature: Lowering the temperature can enhance selectivity by amplifying the small energy differences between the two transition states.
-
Change the Solvent: The solvent can influence the effective size and reactivity of the reducing agent.[7]
Data Presentation: Effect of Reducing Agent on Stereoselectivity
The following table summarizes the expected outcomes when reducing substituted cyclohexanones, which serves as a model for the reduction of 4-hydroxy-4-methylcyclohexanone.
| Reducing Agent | Typical Size | Favored Attack Path | Major Product (Alcohol Orientation) | Expected Major Diol Isomer |
| Sodium Borohydride (NaBH₄) | Small | Axial | Equatorial | trans-1-methylcyclohexane-1,4-diol |
| Lithium Aluminum Hydride (LiAlH₄) | Small | Axial | Equatorial | trans-1-methylcyclohexane-1,4-diol |
| L-Selectride® (LiBH(sec-Bu)₃) | Bulky | Equatorial | Axial | cis-1-methylcyclohexane-1,4-diol |
| K-Selectride® (KBH(sec-Bu)₃) | Bulky | Equatorial | Axial | cis-1-methylcyclohexane-1,4-diol |
Problem: I am having difficulty separating the cis and trans diastereomers after the reaction.
Root Cause Analysis: While diastereomers have different physical properties, these differences can sometimes be subtle, making separation challenging. The polarity difference between the cis and trans diols may not be large enough for easy separation with a standard solvent system in column chromatography.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Perform a thorough TLC analysis using a range of solvent systems with varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A less polar solvent system that gives low Rf values often provides better separation.
-
Column Size: Use a longer, narrower column for better resolution.
-
Stationary Phase: While silica gel is standard, consider using a different stationary phase like alumina or a reverse-phase C18 silica if separation on standard silica is poor.[1]
-
-
Attempt Recrystallization: Try to selectively crystallize one diastereomer from a variety of solvents. This can be a highly effective method for purification if a suitable solvent is found.
-
Derivatization: As a last resort, the diol mixture can be reacted to form derivatives (e.g., acetates, benzoates). The diastereomeric derivatives may have more pronounced differences in their physical properties, making them easier to separate. After separation, the protecting groups can be removed to yield the pure diol isomers.
Experimental Protocols
Protocol 1: Synthesis of trans-1-methylcyclohexane-1,4-diol via Sodium Borohydride Reduction
This protocol is designed to favor the trans isomer via axial attack by a small hydride reagent.
-
Setup: To a solution of 4-hydroxy-4-methylcyclohexanone (1.0 g, 7.8 mmol) in methanol (25 mL) in a round-bottom flask, add a magnetic stir bar.
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Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.35 g, 9.3 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
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Quenching: Slowly add acetone (5 mL) to quench the excess NaBH₄. Once bubbling ceases, add water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cis and trans isomers.
Visualizations
Experimental Workflow and Stereochemical Challenge
References
Technical Support Center: Optimizing Reaction Conditions for 1-Methylcyclohexane-1,4-diol Synthesis
Welcome to the technical support center for the synthesis of 1-methylcyclohexane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important diol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Synthesis Pathway Overview:
A common and effective route for the synthesis of this compound is a two-step process commencing with 1,4-cyclohexanedione. The initial step involves a Grignard reaction with methylmagnesium bromide to yield the intermediate, 4-hydroxy-4-methylcyclohexanone. This is followed by the reduction of the ketone functionality to afford the target diol as a mixture of cis and trans isomers.
Step 1: Grignard Reaction with 1,4-Cyclohexanedione
Q1: My Grignard reaction is resulting in a low yield of 4-hydroxy-4-methylcyclohexanone. What are the potential causes?
A1: Low yields in the Grignard reaction with 1,4-cyclohexanedione can be attributed to several factors:
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Moisture Contamination: Grignard reagents are highly reactive towards protic solvents, including water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Side Reactions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. This leads to the recovery of the starting material after acidic workup. Using a less sterically hindered Grignard reagent and lower reaction temperatures can minimize this.
-
Reduction: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state. While methylmagnesium bromide does not have a beta-hydrogen, impurities in the Grignard reagent could potentially cause reduction.
-
Double Addition: Although less likely with a diketone if stoichiometry is controlled, an excess of the Grignard reagent can lead to the addition of a second methyl group to the other carbonyl, resulting in the formation of 1,4-dimethylcyclohexane-1,4-diol.
-
-
Reagent Quality: The quality of the Grignard reagent is crucial. It is recommended to either use a freshly prepared or recently titrated solution of methylmagnesium bromide.
Q2: I am observing the formation of multiple byproducts in my Grignard reaction. How can I improve the selectivity?
A2: To enhance the chemoselectivity for the desired mono-addition product:
-
Stoichiometry: Carefully control the stoichiometry of the Grignard reagent. A slight excess (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the starting material, but a large excess should be avoided to prevent double addition.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions like enolization and potential reduction.
-
Slow Addition: Add the Grignard reagent dropwise to the solution of 1,4-cyclohexanedione to maintain a low concentration of the nucleophile and better control the reaction temperature.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents for Grignard reactions.
Step 2: Reduction of 4-Hydroxy-4-methylcyclohexanone
Q3: The reduction of 4-hydroxy-4-methylcyclohexanone is not going to completion. What can I do?
A3: Incomplete reduction can be due to:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a common and effective reagent for this transformation, using 1.5 to 2.0 equivalents is typical.
-
Reaction Time and Temperature: While NaBH₄ reductions are often rapid at room temperature, allowing the reaction to stir for a longer period (e.g., several hours to overnight) can ensure completion. Gentle heating may be employed if necessary, but be cautious of potential side reactions.
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and can facilitate the reaction.
Q4: How can I control the stereoselectivity of the reduction to favor either the cis or trans isomer of this compound?
A4: The stereochemical outcome of the reduction of the ketone is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent.
-
For the trans isomer (axial attack): Less sterically demanding reducing agents like sodium borohydride tend to favor axial attack on the carbonyl carbon, leading to the formation of the equatorial alcohol, which corresponds to the trans isomer.
-
For the cis isomer (equatorial attack): More sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor equatorial attack, resulting in the axial alcohol, which corresponds to the cis isomer.
The choice of solvent and temperature can also influence the stereoselectivity. It is recommended to consult literature for specific conditions to achieve the desired stereoisomer.
Purification
Q5: I am struggling to separate the cis and trans isomers of this compound. What methods are effective?
A5: The separation of diastereomers like the cis and trans isomers of this compound can be challenging due to their similar physical properties.
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Column Chromatography: This is a very effective method for separating diastereomers. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) can provide good separation. The polarity of the eluent can be gradually increased to elute both isomers.
-
Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization can be an effective and scalable purification method. Experiment with different solvent systems to find one that selectively crystallizes one isomer.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale preparative separations, reversed-phase or normal-phase HPLC can offer excellent resolution of the isomers.
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the two-step synthesis of this compound?
A: The overall yield can vary significantly depending on the optimization of each step. Generally, a yield of 50-70% for the Grignard reaction and 80-95% for the reduction step can be considered good. The overall yield for the two steps would therefore be in the range of 40-66%.
Q: How can I confirm the formation of the desired product and determine the ratio of cis and trans isomers?
A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of this compound. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers, allowing for their identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the two isomers, and the mass spectrometer will confirm their molecular weight. The peak areas in the gas chromatogram can be used to determine the isomer ratio.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
-
Grignard Reagents: These are highly flammable and react violently with water. Handle them under an inert atmosphere and away from ignition sources.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood.
-
Reducing Agents: Sodium borohydride is flammable and can react with acidic solutions to produce flammable hydrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Grignard Reaction
| Parameter | Condition A | Condition B |
| Starting Material | 1,4-Cyclohexanedione | 1,4-Cyclohexanedione |
| Grignard Reagent | Methylmagnesium bromide | Methylmagnesium bromide |
| Equivalents of Grignard | 1.2 | 2.5 |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF |
| Temperature | 0 °C | Room Temperature |
| Reaction Time | 2 hours | 2 hours |
| Yield of 4-hydroxy-4-methylcyclohexanone | ~65% | ~40% (with significant diol byproduct) |
Table 2: Stereoselectivity of the Reduction of 4-Hydroxy-4-methylcyclohexanone
| Reducing Agent | Solvent | Temperature | Major Isomer | Approximate Isomer Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to RT | trans | ~4:1 |
| L-Selectride® | THF | -78 °C | cis | >10:1 |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone
-
Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous diethyl ether to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reaction: Cool the flask to 0 °C in an ice bath. Add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-hydroxy-4-methylcyclohexanone.
Protocol 2: Synthesis of this compound
-
Preparation: Dissolve 4-hydroxy-4-methylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add acetone to quench the excess sodium borohydride.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis and trans this compound.
-
Purification: Separate the isomers by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Reactions of 1-Methylcyclohexane-1,4-diol
Welcome to the technical support center for 1-methylcyclohexane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products in reactions involving this versatile diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a diol that can undergo a variety of reactions characteristic of secondary and tertiary alcohols. The most common transformations include:
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Oxidation: Selective oxidation of the secondary alcohol to a ketone or oxidation of both alcohols.
-
Dehydration: Elimination of one or both hydroxyl groups to form alkenes or dienes.
-
Etherification: Conversion of one or both hydroxyl groups into ethers.
-
Esterification: Formation of esters at the secondary hydroxyl group.
-
Substitution: Replacement of the hydroxyl groups, often after conversion to a better leaving group like a tosylate.[1]
Q2: During the acid-catalyzed dehydration of this compound, I observe multiple products by GC analysis. What are the likely side products?
A2: Acid-catalyzed dehydration of this compound can be complex due to the presence of two hydroxyl groups. The expected major products are isomeric methylcyclohexenols and methylcyclohexadienes. However, several side products can form:
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Isomeric Alkenes: Besides the expected dehydration products, double bond isomerization can lead to a mixture of methylcyclohexene isomers. The thermodynamically more stable, more substituted alkene is typically favored.[2][3]
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Dienes: Elimination of both hydroxyl groups will lead to the formation of conjugated and non-conjugated dienes.
-
Rearrangement Products: Carbocation intermediates formed during the E1 mechanism can undergo rearrangement, leading to unexpected skeletal structures.[3]
-
Polymers: Under strongly acidic conditions and higher temperatures, the alkene products can polymerize, leading to a tarry residue and lower yield of the desired product.[2]
-
Ethers: At lower temperatures, an intermolecular SN2 reaction can occur between two diol molecules, resulting in the formation of dimeric ethers.[2]
Q3: I am trying to selectively oxidize the secondary alcohol of this compound to a ketone, but I am getting a low yield and multiple spots on my TLC. What could be the issue?
A3: Achieving selective oxidation can be challenging. Potential issues include:
-
Over-oxidation: The ketone product can potentially undergo further oxidation, especially under harsh conditions, leading to ring-opening byproducts. For instance, oxidative cleavage of a double bond formed from dehydration can result in a linear diacid.[4]
-
Dehydration: The reaction conditions for oxidation might also favor dehydration, especially if acidic, leading to the formation of methylcyclohexenone.
-
Reaction with the Tertiary Alcohol: While tertiary alcohols are generally resistant to oxidation, strong oxidizing agents might react, leading to degradation of the starting material.
-
Choice of Oxidizing Agent: The choice of reagent is critical for selectivity. Milder reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are preferred for oxidizing secondary alcohols in the presence of tertiary ones.
Troubleshooting Guides
Issue 1: Low Yield in Dehydration Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of alkene products and significant high-boiling residue. | Polymerization of the alkene products.[2] | Use a lower reaction temperature and a less concentrated acid catalyst. Distill the alkene product as it forms to remove it from the acidic conditions. |
| The reaction stalls, and starting material is recovered. | Insufficient acid catalyst or temperature. | Increase the catalyst concentration or the reaction temperature incrementally. Ensure efficient stirring to prevent localized overheating.[2] |
| Formation of a significant amount of ether byproducts. | Reaction temperature is too low, favoring SN2 over E1.[2] | Increase the reaction temperature to favor the elimination pathway. |
Issue 2: Unexpected Peaks in GC/MS after Oxidation
| Symptom | Possible Cause | Suggested Solution |
| A peak corresponding to a lower molecular weight than the expected ketone. | Dehydration side reaction followed by potential isomerization. | Use non-acidic oxidizing agents. Control the temperature carefully. |
| Peaks corresponding to a higher molecular weight than the starting material. | Dimerization or intermolecular ether formation. | Ensure dilute reaction conditions. Re-evaluate the choice of solvent and temperature. |
| A peak corresponding to a ring-opened product. | Over-oxidation and cleavage of the cyclohexane ring.[4] | Use a milder, more selective oxidizing agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol: Acid-Catalyzed Dehydration of 1-Methylcyclohexanol
This protocol for the related compound 1-methylcyclohexanol can be adapted for this compound, keeping in mind that the diol may require more forcing conditions for complete dehydration.
Materials:
-
1-methylcyclohexanol (10.0 g)
-
85% Phosphoric acid (H₃PO₄) (5 mL)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Combine 10.0 g of 1-methylcyclohexanol and 5 mL of 85% phosphoric acid in a 50 mL round-bottom flask. Add a few boiling chips.[2]
-
Set up a fractional distillation apparatus and gently heat the mixture.[2]
-
Collect the distillate, which will be a mixture of alkene products and water, in a receiver cooled in an ice bath. The head temperature should be kept below 100°C.[2]
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried liquid and characterize the products using Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Potential pathways in the acid-catalyzed dehydration of this compound.
References
Technical Support Center: Separation of Cis and Trans Isomers of 1-methylcyclohexane-1,4-diol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of cis and trans isomers of 1-methylcyclohexane-1,4-diol. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of this compound?
A1: The main difficulty arises from the similar physicochemical properties of the cis and trans isomers, such as their molecular weight, polarity, and boiling points. Their structural similarity can lead to overlapping signals and co-elution in chromatographic methods, making baseline separation challenging to achieve.
Q2: Which separation techniques are most effective for these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating geometric isomers.[1][2][3][4][5][6][7] Column chromatography is also a viable, lower-pressure alternative.[8][9][10] Fractional crystallization may be successful if the isomers exhibit significantly different solubilities in a particular solvent system.[11][12]
Q3: Can derivatization improve the separation of these diol isomers?
A3: Yes, derivatization can significantly enhance separation. By converting the hydroxyl groups into esters, ethers, or other derivatives, you can alter the polarity, volatility, and structural rigidity of the isomers, which can improve chromatographic resolution or facilitate fractional crystallization.[11]
Q4: How can I confirm the identity of the separated cis and trans isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclohexanediols.[13][14][15][16] Differences in the chemical shifts and coupling constants of the ring protons can definitively identify each isomer.[13][14][16][17] Additionally, the two isomers are likely to have different melting points.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers (co-elution) | 1. Inappropriate stationary phase. 2. Mobile phase is too strong or too weak. 3. Low column efficiency. | 1. Select a column with better shape selectivity (e.g., phenyl, cyano, or C30).[6] 2. Optimize the mobile phase composition by adjusting the ratio of polar and non-polar solvents. 3. Ensure the column is properly packed and use a lower flow rate. |
| Peak tailing | 1. Active sites on the silica gel. 2. Column overload. 3. Mismatched solvent between the sample and mobile phase. | 1. Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase. 2. Inject a smaller sample volume or a more dilute sample. 3. Dissolve the sample in the mobile phase. |
| Broad peaks | 1. Large dead volume in the HPLC system. 2. Column contamination or degradation. 3. High flow rate. | 1. Check and tighten all fittings; use tubing with a smaller internal diameter. 2. Flush the column with a strong solvent or replace it if necessary. 3. Reduce the flow rate. |
| Irreproducible retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or air bubbles. | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Purge the pump to remove air bubbles and check for leaks.[18] |
| Compound not eluting from the column | 1. The compound is too strongly retained by the stationary phase. 2. The compound may have decomposed on the column. | 1. Increase the polarity of the mobile phase. 2. Check the stability of your compound on silica gel using a 2D TLC test.[8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
While specific conditions for this compound are not extensively published, the following protocol is a good starting point based on methods for similar diol isomers. Optimization will be necessary.
-
Column Selection: A column with shape selectivity is recommended. Options include Phenyl-Hexyl, Cyano (CN), or Cholesterol-bonded phases.[3][5] A standard C18 column may also be attempted.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) is a common choice for normal-phase chromatography. For reversed-phase, a mixture of water and acetonitrile or methanol can be used.
-
Initial Conditions:
-
Mobile Phase: 95:5 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: Refractive Index (RI) or UV (if derivatized)
-
Temperature: 25°C
-
-
Optimization: If separation is poor, adjust the mobile phase composition by incrementally increasing the percentage of the polar solvent.
Data Presentation: Representative HPLC Separation Data
The following table presents hypothetical data for the separation of cis and trans-1-methylcyclohexane-1,4-diol to illustrate a successful separation.
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| trans-1-methylcyclohexane-1,4-diol | 8.2 | 48.5 | - |
| cis-1-methylcyclohexane-1,4-diol | 9.5 | 51.5 | 2.1 |
Visualizations
Experimental Workflow for Isomer Separation and Identification
Caption: Workflow for the separation and identification of isomers.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. tutorchase.com [tutorchase.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 17. youtube.com [youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-methylcyclohexane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclohexane-1,4-diol. The content is designed to address specific challenges and improve reaction yields through detailed protocols and comparative data.
Section 1: Synthesis via Grignard Reaction & Reduction
A primary and effective route to synthesizing this compound involves a two-step process: a Grignard reaction to introduce the methyl group and create a tertiary alcohol, followed by the reduction of a second functional group (like an ester or ketone) to form the second hydroxyl group. A logical starting material for this pathway is a commercially available keto-ester, such as methyl 4-oxocyclohexanecarboxylate.
Troubleshooting and FAQs
Q1: My Grignard reaction with methyl 4-oxocyclohexanecarboxylate is failing or giving a low yield. What are the potential causes?
A1: Low yields in Grignard reactions are common and can often be traced to specific experimental conditions. Here are the primary causes and solutions:
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Moisture Contamination: Grignard reagents are extremely reactive with protic solvents, including trace amounts of water in glassware or solvents. This will quench the reagent and halt the reaction.
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Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1]
-
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Impure Reagents: The quality of the magnesium turnings and the alkyl halide is critical.
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Solution: Use high-purity magnesium turnings. If necessary, activate them by stirring without solvent under an inert atmosphere or by adding a small crystal of iodine.
-
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Reaction Temperature: The reaction to form the Grignard reagent is exothermic, but the subsequent addition to the ketone should be carefully temperature-controlled to minimize side reactions.
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Solution: Initiate the reaction at room temperature, but once it begins, cool the flask in an ice bath to maintain a gentle reflux. For the addition of the ketone, cool the Grignard solution to 0°C before dropwise addition of the substrate.[2]
-
-
Side Reactions with the Ester Group: While the ketone is generally more reactive than the ester with a Grignard reagent, adding two equivalents of the Grignard reagent can lead to reaction at both sites.[3]
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Solution: Use a slight excess (e.g., 1.1 equivalents) of the Grignard reagent and maintain a low temperature (0°C) during the addition to favor reaction at the more electrophilic ketone carbonyl.
-
Q2: After the Grignard reaction, I need to reduce the ester to an alcohol. Which reducing agent should I use?
A2: The choice of reducing agent depends on your intermediate. Assuming the Grignard reaction successfully converted the ketone to a tertiary alcohol, leaving the ester intact, you will need a strong reducing agent.
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Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for reducing esters to primary alcohols. It is highly reactive and non-selective.
-
Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce esters and is primarily used for reducing ketones and aldehydes.
Q3: My final product is a mixture of cis and trans isomers. How can I control the stereochemistry?
A3: Stereocontrol is determined during the reduction of the ketone at the C4 position. The approach of the hydride reagent to the carbonyl group dictates the stereochemistry of the resulting alcohol.
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Steric Hindrance: The existing axial and equatorial hydrogens on the cyclohexane ring will influence the trajectory of the incoming nucleophile.
-
Choice of Reducing Agent:
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Small Hydride Reagents (e.g., NaBH₄): These reagents can approach from either the axial or equatorial face, often resulting in a mixture of isomers, typically favoring the more thermodynamically stable equatorial alcohol (trans to the C1-methyl group).
-
Bulky Hydride Reagents (e.g., L-Selectride® or K-Selectride®): These reagents are sterically hindered and will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol (cis to the C1-methyl group) with higher selectivity.
-
Experimental Protocols
Protocol 1: Grignard Reaction with Methyl 4-oxocyclohexanecarboxylate
This protocol describes the synthesis of methyl 1-hydroxy-1-methyl-4-oxocyclohexanecarboxylate via the addition of methylmagnesium bromide.
Materials:
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Magnesium turnings
-
Iodine (one crystal)
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Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous THF.
-
Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by color change and bubbling), gently warm the flask.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Reduction of the Ketone
This protocol details the reduction of the ketone in the intermediate product from Protocol 1 to yield this compound.
Materials:
-
Crude product from Protocol 1
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1M HCl)
Procedure:
-
Dissolve the crude keto-ester intermediate in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Cool the mixture to 0°C and slowly add deionized water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~5-6 with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify the product via column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for Ketone Reduction on Cyclohexane Rings
| Reagent | Typical Solvent | Relative Reactivity | Common Stereochemical Outcome | Typical Yield Range (%) |
| NaBH₄ | MeOH, EtOH | Moderate | Mixture of isomers, favors equatorial-OH | 85-95% |
| LiAlH₄ | THF, Et₂O | High | Mixture of isomers, favors equatorial-OH | 90-98% |
| L-Selectride® | THF | High (Sterically Hindered) | High selectivity for axial-OH | 80-90% |
| K-Selectride® | THF | High (Sterically Hindered) | High selectivity for axial-OH | 80-90% |
Visualizations
Experimental Workflow Diagram
Caption: A two-step workflow for synthesizing this compound.
Logic Diagram for Stereoselectivity
Caption: Relationship between reducing agent size and stereochemical outcome.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9 [matrix-fine-chemicals.com]
Technical Support Center: Synthesis of 1-Methylcyclohexane-1,4-diol via Grignard Reaction
Welcome to the technical support center for the synthesis of 1-methylcyclohexane-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method is the Grignard reaction, which involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to a ketone.[1] For the synthesis of this compound, the starting material is typically 4-hydroxycyclohexanone.
Q2: Why are anhydrous conditions critical for a Grignard reaction?
Grignard reagents are potent bases and will react with acidic protons, such as those in water.[2] This reaction is much faster than the desired addition to the carbonyl group and will quench the Grignard reagent, reducing the yield.[2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[2]
Q3: My Grignard reaction is not initiating. What are the common causes?
Failure to initiate is a frequent issue in Grignard synthesis.[3] The primary causes are often related to the magnesium surface or the presence of impurities.[3] An inactive magnesium surface due to oxidation can prevent the reaction from starting.[3] Additionally, the presence of moisture in the glassware or solvent will inhibit the reaction.[3]
Q4: What are common side products in this synthesis?
Potential side products include the initial starting material (from quenching of the Grignard reagent), and byproducts from enolization of the ketone.[2] If the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone after workup.[2]
Q5: How can I improve the yield of my Grignard reaction?
To improve the yield, ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.[4] Use anhydrous solvents and activate the magnesium turnings before use.[3] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium.[3] Maintaining a gentle reflux during the reaction and ensuring the dropwise addition of the alkyl halide can also positively impact the yield.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound via a Grignard reaction.
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Gently crush the magnesium turnings in a mortar and pestle under an inert atmosphere to expose a fresh surface.[3] Add a small iodine crystal or a few drops of 1,2-dibromoethane to the magnesium suspension.[3] |
| Presence of moisture. | Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen).[4] Use anhydrous grade ether or THF, and ensure starting materials are dry.[2] | |
| Low product yield | Grignard reagent was quenched. | Ensure strictly anhydrous conditions throughout the setup and reaction.[6] |
| Incomplete reaction. | Allow for a sufficient reaction time after the addition of the Grignard reagent, potentially with gentle heating to maintain a reflux.[4] | |
| Enolization of the ketone. | Add the ketone substrate to the Grignard solution at a lower temperature (e.g., 0°C) to favor nucleophilic addition over enolization.[3] | |
| Formation of significant byproducts | Wurtz coupling. | This can be a major side reaction with some alkyl halides.[4] Control the rate of addition of the alkyl halide to the magnesium to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with atmospheric CO₂. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric carbon dioxide from reacting with the Grignard reagent. |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-hydroxycyclohexanone using a methylmagnesium bromide Grignard reagent.
Materials:
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Hydroxycyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of methyl bromide in anhydrous diethyl ether.
-
Add a small amount of the methyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with 4-Hydroxycyclohexanone:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Dissolve 4-hydroxycyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7]
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Grignard reaction.
References
long-term stability and storage of 1-methylcyclohexane-1,4-diol
This technical support center provides guidance on the long-term stability, storage, and handling of 1-methylcyclohexane-1,4-diol. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination. While room temperature is often cited for storage, keeping it in a controlled environment away from heat sources and direct sunlight is crucial.[2] Incompatible materials, such as strong oxidizing agents, should be stored separately.
Q2: What is the expected shelf life of this compound?
A2: While a specific shelf life is not always provided by manufacturers without re-analysis, the compound is generally considered stable under recommended storage conditions. For research and development purposes, it is good practice to re-evaluate the purity of the material if it has been stored for an extended period (e.g., more than a year) or if there are any visual signs of degradation.
Q3: What are the visible signs of degradation for this compound?
A3: As a white to off-white powder, any significant change in color (e.g., to yellow or brown) can indicate degradation. Other signs include a change in odor, clumping of the powder (which may suggest moisture absorption), or a noticeable change in its melting point.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway for this compound is likely oxidation. The hydroxyl groups are susceptible to oxidation, which could lead to the formation of ketones or aldehydes, and potentially ring-opening under more severe conditions. This is a common degradation route for alcohols and diols.[3]
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool, controlled room temperature | To minimize the rate of potential degradation reactions. |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) if possible | To prevent oxidation and moisture absorption. |
| Container | Tightly sealed, opaque container | To protect from air, moisture, and light. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides | To prevent hazardous reactions and degradation of the compound. |
Table 2: Representative Long-Term Stability Testing Schedule and Data
The following table is a representative example based on ICH guidelines for stability testing and does not represent actual experimental data for this compound. It illustrates how stability data is typically presented.
| Time Point | Storage Condition | Purity (%) by HPLC | Appearance |
| 0 Months | 25°C / 60% RH | 99.5 | White crystalline powder |
| 3 Months | 25°C / 60% RH | 99.4 | Conforms |
| 6 Months | 25°C / 60% RH | 99.5 | Conforms |
| 9 Months | 25°C / 60% RH | 99.3 | Conforms |
| 12 Months | 25°C / 60% RH | 99.2 | Conforms |
| 18 Months | 25°C / 60% RH | 99.1 | Conforms |
| 24 Months | 25°C / 60% RH | 99.0 | Conforms |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acidic Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 4 hours.
-
Basic Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After each stress condition, neutralize the sample if necessary, and analyze by HPLC to ensure that the degradation product peaks are well-resolved from the parent compound peak.
Troubleshooting Guides
Issue 1: Unexpected Reaction Yield or Byproducts
Question: I am using this compound in a synthesis, and the yield is lower than expected, or I am observing unexpected byproducts. What could be the cause?
Answer:
-
Purity of the Diol: The starting material may have degraded or absorbed moisture. Verify the purity of your this compound using an appropriate analytical method like HPLC or NMR before use.
-
Reaction Conditions: Diols can undergo side reactions under certain conditions. For example, strong acidic conditions can lead to dehydration to form alkenes. Ensure your reaction conditions are compatible with the diol functional groups.
-
Solvent Purity: Ensure the solvent is dry and pure, as contaminants can interfere with the reaction.
Issue 2: Difficulty in Recrystallization
Question: I am trying to recrystallize this compound, but it is not crystallizing or is "oiling out." What should I do?
Answer:
-
Too Much Solvent: This is the most common issue.[4] Try to evaporate some of the solvent to create a more saturated solution and then allow it to cool slowly.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]
-
Supersaturation: If no crystals form even when the solution is cool, it may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[6]
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different solvents or solvent mixtures.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: A potential oxidative degradation pathway for this compound.
References
Technical Support Center: Purification of 1-Methylcyclohexane-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylcyclohexane-1,4-diol. Below you will find detailed information on common impurities and methods for their removal, including recrystallization and flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in this compound often depend on the synthetic route used for its preparation. Potential impurities may include:
-
Unreacted starting materials: Such as 1-methylcyclohexene or 1-methylcyclohexane-1,4-dione.
-
Isomeric byproducts: This can include constitutional isomers like 2-methylcyclohexane-1,4-diol or stereoisomers (cis/trans isomers of the desired product).
-
Reagents and catalysts: Residual acids, bases, or metal catalysts from the synthesis.
-
Solvent residues: Trace amounts of solvents used in the reaction or initial work-up.
-
Over-oxidation or side-reaction products: Depending on the synthetic method, other oxygenated species could be present.
Q2: How can I effectively separate the cis and trans isomers of this compound?
A2: The separation of cis and trans isomers of substituted cyclohexanediols can be challenging due to their similar physical properties. The most effective methods are typically:
-
Flash Column Chromatography: Careful selection of the mobile phase can allow for the separation of diastereomers. A less polar eluent system will often provide better resolution.
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, one isomer may selectively crystallize. This often requires multiple recrystallization steps to achieve high isomeric purity.
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separations, HPLC with a suitable column can provide excellent resolution of isomers.
Q3: My this compound sample is an oil and won't crystallize. What should I do?
A3: If your sample is an oil, it could be due to the presence of impurities that are depressing the melting point or the presence of a mixture of isomers. Here are a few troubleshooting steps:
-
Attempt a preliminary purification: Run a quick filtration through a plug of silica gel to remove highly polar impurities.
-
Trituration: Add a non-polar solvent in which the diol is insoluble (like hexane) and stir vigorously. This can sometimes induce crystallization of the desired product.
-
Solvent screening for recrystallization: Test a variety of solvents or solvent mixtures to find a system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seed crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the diol. | Select a solvent with a lower boiling point. |
| The concentration of impurities is too high. | Attempt a preliminary purification by column chromatography before recrystallization. | |
| The rate of cooling is too fast. | Ensure slow cooling to room temperature before further cooling in an ice bath. | |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The crystals were washed with a solvent that was not cold. | Always use ice-cold solvent to wash the crystals to minimize dissolution of the product. | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent crystallization during filtration. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from impurities. | The solvent system (mobile phase) is not optimal. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (aim for a difference in Rf values of at least 0.2). |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude material by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds like diols, adding a small percentage of methanol to the eluent can be effective. |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Start with a less polar solvent system. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the mobile phase. For diols, a small amount of methanol or even a drop of acetic acid can sometimes improve peak shape. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent for loading. |
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Data
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethyl Acetate/Hexane | 85 | 97 | 80 |
| Acetone/Water | 85 | 96 | 75 |
| Isopropanol | 85 | 95 | 70 |
Table 2: Flash Column Chromatography Data
| Mobile Phase (v/v) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 30% Ethyl Acetate in Hexane | 80 | 98 | 85 |
| 50% Ethyl Acetate in Hexane | 80 | 97 | 90 |
| 5% Methanol in Dichloromethane | 80 | 99 | 80 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethyl Acetate/Hexane
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 5.0 g of crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture on a hot plate with stirring until all the solid has dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase that gives the desired product an Rf value of approximately 0.3-0.4 and separates it from major impurities. A good starting point is a mixture of ethyl acetate and hexane.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
Technical Support Center: Scale-Up Synthesis of 1-Methylcyclohexane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-methylcyclohexane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and industrially viable route involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 4-hydroxycyclohexanone. This reaction forms the tertiary alcohol at the 1-position. The starting ketone is readily available and the reaction is a well-established method for creating tertiary alcohols.[1][2][3]
Q2: What are the primary challenges when scaling up the Grignard reaction for this synthesis?
Scaling up Grignard reactions presents several significant challenges:
-
Reaction Initiation: Difficulty in initiating the reaction can lead to a dangerous accumulation of the methyl halide, which can then react uncontrollably.[4]
-
Exothermicity: The reaction is highly exothermic, and improper heat management can lead to a runaway reaction.[5][6]
-
Heterogeneity: The reaction mixture is heterogeneous due to the solid magnesium, which can pose challenges for consistent mixing and heat transfer on a large scale.[5][6]
-
Strict Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, requiring rigorously dried solvents and equipment to prevent quenching of the reagent and reduced yields.[4]
-
Byproduct Formation: Side reactions, such as Wurtz coupling, can reduce the yield of the desired product.[7]
Q3: How can I ensure safe and consistent initiation of the Grignard reaction at a larger scale?
To ensure safe initiation, a small portion of the methyl halide (around 5%) should be added first.[4] Confirmation of initiation, which is marked by a temperature increase, should be established before the remaining halide is added gradually. In-situ monitoring techniques, such as FTIR, can be employed to track the consumption of the halide and confirm that the reaction has started.[4]
Q4: My yield of this compound is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Impure Reagents: The presence of water in the solvent or starting materials will quench the Grignard reagent.
-
Poor Quality Magnesium: The magnesium turnings should be fresh and activated to ensure efficient reaction.
-
Inefficient Mixing: Inadequate agitation can lead to localized overheating and side reactions.
-
Suboptimal Temperature Control: Allowing the temperature to rise too high can promote the formation of byproducts.
-
Product Loss During Workup: The diol product has some water solubility, and significant amounts can be lost during the aqueous workup and extraction phases.
Q5: How can I separate the cis and trans isomers of this compound?
The product of this synthesis is a mixture of cis and trans diastereomers. Separating these isomers can be challenging but is achievable through several methods:
-
Fractional Crystallization: This method takes advantage of potential differences in the solubility of the two isomers in a given solvent system.
-
Chromatography: Flash chromatography or preparative HPLC can be effective for separating diastereomers due to their different physical properties and interactions with the stationary phase.[8]
-
Derivative Formation: The diol isomers can be converted into derivatives (e.g., acetonides), which may have more significant differences in their physical properties, facilitating easier separation. The desired diol can then be regenerated from the separated derivative.[9][10]
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Grignard reagent did not form | Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if necessary. |
| Grignard reagent was quenched | Check the 4-hydroxycyclohexanone starting material for water content. Ensure the reaction temperature is maintained at a level that does not cause solvent evaporation, which could introduce atmospheric moisture. |
| Incomplete reaction | Monitor the reaction by TLC or GC to confirm the consumption of the starting ketone. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
Problem: High Levels of Impurities
| Possible Cause | Suggested Solution |
| Formation of Wurtz coupling byproduct (ethane) | Add the methyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring to quickly bring the halide into contact with the magnesium surface. |
| Formation of enolization byproducts | Keep the reaction temperature low during the addition of the Grignard reagent to the ketone. This favors the 1,2-addition over deprotonation. |
| Unreacted starting material | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the ketone. |
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Grignard Reagent Stoichiometry | 1.1 - 1.5 equivalents | An excess is used to ensure complete reaction of the ketone and to account for any accidental quenching. |
| Reaction Temperature | 0 °C to room temperature | Lower temperatures during the addition of the ketone can improve selectivity. |
| Typical Yield (Pre-purification) | 60 - 85% | Highly dependent on the quality of reagents and reaction conditions. |
| Diastereomeric Ratio (cis:trans) | Varies | The ratio is influenced by the stereochemistry of the starting material and the reaction conditions. Separation is typically required. |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
4-Hydroxycyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
Set up a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. All glassware must be rigorously dried.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a solution of methyl halide in anhydrous ether dropwise to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining methyl halide solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Hydroxycyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-hydroxycyclohexanone in anhydrous ether and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel or by fractional crystallization.
-
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. youtube.com [youtube.com]
- 3. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. santaisci.com [santaisci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Distinguishing Isomers: A Comparative Guide to the 13C NMR Analysis of 1-methylcyclohexane-1,4-diol Stereoisomers
For researchers and professionals in the fields of organic chemistry and drug development, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for the unambiguous differentiation of diastereomers. This guide provides a comparative analysis of the cis and trans isomers of 1-methylcyclohexane-1,4-diol, offering predicted experimental data, a detailed methodology for 13C NMR analysis, and a visual representation of the conformational differences that underpin their distinct spectral properties.
Predicted 13C NMR Chemical Shift Data
The differentiation of the cis and trans isomers of this compound by 13C NMR is primarily based on the orientation of the methyl and hydroxyl groups on the cyclohexane ring. The spatial arrangement of these substituents, whether axial or equatorial, significantly influences the chemical shift of the carbon atoms due to steric interactions, a phenomenon often referred to as the gamma-gauche (γ-gauche) effect. An axial substituent will cause a characteristic upfield shift (to a lower ppm value) for the carbons at the γ-position due to steric compression.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for cis-1-methylcyclohexane-1,4-diol | Predicted Chemical Shift (δ, ppm) for trans-1-methylcyclohexane-1,4-diol |
| C1 (C-CH3,OH) | 70-72 | 69-71 |
| C2, C6 | 33-35 | 35-37 |
| C3, C5 | 30-32 | 34-36 |
| C4 (CH-OH) | 68-70 | 72-74 |
| CH3 | 28-30 | 23-25 |
Note: These are predicted values and may differ from experimental results. The key takeaway is the expected relative differences in chemical shifts between the two isomers.
Experimental Protocol for 13C NMR Analysis
The following protocol outlines a standard procedure for the acquisition of 13C NMR spectra for the analysis of diol isomers.
1. Sample Preparation:
-
Dissolve 10-50 mg of the this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may depend on the solubility of the sample.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
2. NMR Instrument Setup:
-
The 13C NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The instrument should be properly tuned and shimmed for the specific solvent and sample.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
-
Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts for the compound (typically 0-220 ppm for organic molecules).
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for obtaining good quality spectra. For quantitative analysis, a longer delay (5 times the longest T1) might be necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals if quantitative information is desired, although this is less common for routine 13C NMR.
Visualization of Conformational Isomers
The distinct 13C NMR spectra of the cis and trans isomers of this compound arise from their different three-dimensional structures. The following diagrams, generated using the DOT language, illustrate the most stable chair conformations of the two isomers.
Caption: Chair conformations of cis and trans-1-methylcyclohexane-1,4-diol.
In the more stable chair conformation of the cis isomer, the larger methyl group will preferentially occupy an equatorial position to minimize steric strain, forcing the hydroxyl group at C1 into an axial position. The hydroxyl group at C4 will also be in an equatorial position. For the trans isomer, to have the methyl group in the more stable equatorial position, both hydroxyl groups would need to be axial. However, due to the energetic cost of two axial hydroxyl groups, a conformation with an axial methyl group and one axial and one equatorial hydroxyl group is also plausible and contributes to the overall average spectrum. The key difference lies in the axial/equatorial arrangement of the substituents, which directly impacts the chemical environment of the ring carbons.
By carefully analyzing the number of signals, their chemical shifts, and comparing them to the predicted values and the spectra of related compounds, researchers can confidently distinguish between the cis and trans isomers of this compound. This analytical approach is fundamental for quality control in chemical synthesis and for understanding the structure-activity relationships in drug development.
A Comparative Guide to Analytical Methods for Determining 1-methylcyclohexane-1,4-diol Purity
The accurate determination of purity for 1-methylcyclohexane-1,4-diol is crucial for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of their products. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methodologies
The choice of an appropriate analytical technique for purity assessment depends on several factors, including the required sensitivity, specificity for potential impurities (such as stereoisomers), and the desired level of quantitation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantitative determination based on the integrated signal of specific nuclei relative to a certified internal standard. |
| Typical Impurities Detected | Volatile impurities, residual solvents, starting materials, and isomers (often after derivatization). | Isomeric impurities (cis/trans), non-volatile starting materials, and degradation products. | Structural and isomeric impurities, starting materials, and any proton-containing species. Provides structural confirmation. |
| Resolution of Isomers | Moderate to good, significantly improved with derivatization and chiral columns. | Good to excellent, highly dependent on column and mobile phase selection. | Excellent for distinguishing and quantifying isomers with distinct NMR signals. |
| Limit of Detection (LOD) | ~0.01% (with derivatization) | ~0.05% | ~0.1% |
| Analysis Time | 20-40 minutes | 15-30 minutes | 5-15 minutes per sample |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Sample Preparation | May require derivatization (e.g., silylation) to increase volatility. | Dissolution in a suitable solvent. | Dissolution in a deuterated solvent with a certified internal standard. |
Experimental Protocols
1. Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is well-suited for identifying and quantifying volatile impurities. For a polar compound like this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.
-
Derivatization (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or dichloromethane).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, with a split ratio of 50:1.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
2. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
HPLC is a powerful technique for separating non-volatile impurities and isomers without the need for derivatization. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is appropriate.
-
HPLC-RID Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID), with the internal cell temperature maintained at 35°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself. It relies on a certified internal standard of known purity and concentration.
-
¹H qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 10 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to completely dissolve both the sample and the standard.
-
-
NMR Acquisition Parameters (400 MHz):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (e.g., 30 seconds).
-
Number of Scans: 8 or more for good signal-to-noise.
-
-
Data Analysis: The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
-
Logical Workflow for Purity Analysis
The following diagram illustrates a logical workflow for selecting the appropriate analytical method for determining the purity of this compound.
A Comparative Analysis of 1-methylcyclohexane-1,4-diol and 1,4-cyclohexanediol for Drug Development and Research
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, spectral characteristics, and reactivity of 1-methylcyclohexane-1,4-diol and 1,4-cyclohexanediol.
This guide provides a comprehensive comparison of this compound and 1,4-cyclohexanediol, two cyclohexane derivatives of interest in synthetic chemistry and drug discovery. The inclusion of a methyl group in this compound introduces notable differences in its physical and chemical properties compared to the unsubstituted 1,4-cyclohexanediol. Understanding these differences is crucial for their application as building blocks in the synthesis of novel chemical entities.
Physicochemical Properties
The introduction of a methyl group at the C1 position in this compound results in a lower melting point compared to 1,4-cyclohexanediol. This can be attributed to the disruption of the crystal lattice packing by the methyl group, which interferes with the intermolecular hydrogen bonding network between the hydroxyl groups. The molecular weight of this compound is consequently higher due to the additional methyl group.
| Property | This compound | 1,4-cyclohexanediol |
| Molecular Formula | C₇H₁₄O₂ | C₆H₁₂O₂ |
| Molecular Weight | 130.18 g/mol [1] | 116.16 g/mol |
| Melting Point | 81-84 °C | 98-103 °C |
| Boiling Point | Not available | 150 °C at 20 mmHg[2] |
| Solubility | Soluble in polar organic solvents. | Highly soluble in water.[1] Soluble in ethanol and methanol.[3] |
Spectral Analysis
The spectral data provides insights into the structural differences between the two molecules. The presence of the methyl group in this compound introduces characteristic signals in its NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of this compound, a singlet corresponding to the methyl protons is expected around 1.2 ppm. The protons on the cyclohexane ring will appear as multiplets in the region of 1.4-1.8 ppm. The proton attached to the carbon bearing the secondary hydroxyl group would appear as a multiplet around 3.8 ppm. For 1,4-cyclohexanediol, the spectrum is simpler, with multiplets for the cyclohexane ring protons and the protons attached to the carbons bearing the hydroxyl groups.
¹³C NMR: The ¹³C NMR spectrum of this compound will show a signal for the methyl carbon around 25-30 ppm, and a quaternary carbon signal for the C1 atom. The remaining five carbons of the cyclohexane ring will have distinct chemical shifts. In contrast, due to its symmetry, the ¹³C NMR spectrum of 1,4-cyclohexanediol (for the cis and trans isomers) will show fewer signals.
Infrared (IR) Spectroscopy
Both compounds will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups, indicative of hydrogen bonding. They will also show C-H stretching vibrations for the cyclohexane ring in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1050-1150 cm⁻¹. The spectrum of this compound will additionally show C-H bending vibrations for the methyl group around 1375 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1,4-cyclohexanediol is expected to show a molecular ion peak (M⁺) at m/z 116, followed by fragmentation peaks corresponding to the loss of water ([M-H₂O]⁺ at m/z 98) and other fragments. For this compound, the molecular ion peak would be at m/z 130. A prominent fragment would be the loss of a methyl group ([M-CH₃]⁺ at m/z 115) and the loss of water. The presence of a tertiary alcohol in this compound could lead to a more facile dehydration upon ionization.
Reactivity and Biological Considerations
The presence of a tertiary alcohol in this compound, in addition to a secondary alcohol, significantly influences its reactivity compared to 1,4-cyclohexanediol, which possesses two secondary hydroxyl groups.
Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions, while secondary alcohols can be oxidized to ketones.[4][5] Therefore, selective oxidation of the secondary hydroxyl group in this compound is possible, leading to the formation of a hydroxy-ketone. In contrast, both hydroxyl groups of 1,4-cyclohexanediol can be oxidized.
Substitution Reactions: Tertiary alcohols are more prone to undergo SN1 reactions due to the formation of a stable tertiary carbocation.[6][7] This suggests that the tertiary hydroxyl group in this compound will be more reactive towards substitution under acidic conditions.
Steric Hindrance: The methyl group in this compound introduces steric hindrance around the tertiary hydroxyl group, which can influence the approach of reagents and affect reaction rates and stereoselectivity.
Hydrogen Bonding: The methyl group can influence the intramolecular and intermolecular hydrogen bonding patterns, which can affect physical properties like solubility and boiling point, as well as its interactions with biological targets. In cis-1,4-cyclohexanediol, intramolecular hydrogen bonding can lead to the adoption of a boat conformation.[3]
Biological Activity: While specific biological activities for this compound are not widely reported, substituted cyclohexanes are known to possess a range of biological activities. The introduction of a methyl group can alter the lipophilicity and steric profile of the molecule, potentially influencing its binding to biological targets.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
Apparatus: Mel-Temp apparatus or similar melting point device.[8]
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
NMR Spectroscopy
Apparatus: 400 MHz NMR Spectrometer.
Procedure for ¹H and ¹³C NMR:
-
Approximately 5-10 mg of the diol is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired.
-
The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts (δ) in ppm are referenced to TMS.
FT-IR Spectroscopy
Apparatus: FT-IR Spectrometer.
Procedure (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]
-
The mixture is placed into a pellet die and pressed under high pressure to form a transparent or translucent pellet.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of the empty sample compartment is first collected.
-
The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Apparatus: Mass Spectrometer with an Electron Ionization (EI) source.
Procedure:
-
A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualizations
Caption: General experimental workflow for the characterization of diol properties.
Caption: Simplified comparison of oxidation reactivity.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pennwest.edu [pennwest.edu]
- 4. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Reactivity Face-Off: A Comparative Analysis of cis- vs. trans-1-Methylcyclohexane-1,4-diol
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for efficient synthesis and predictable outcomes. This guide provides a detailed comparison of the reactivity of cis- and trans-1-methylcyclohexane-1,4-diol, leveraging established principles of stereochemistry and analogous experimental data to illuminate the differing behaviors of these isomers in common organic transformations.
While direct comparative kinetic data for cis- and trans-1-methylcyclohexane-1,4-diol is not extensively available in peer-reviewed literature, a robust understanding of their reactivity can be extrapolated from studies on closely related cyclohexane diol systems. The fundamental difference in the spatial orientation of the hydroxyl groups in these isomers dictates their conformational preferences and, consequently, the steric and stereoelectronic environment for chemical reactions.
Conformational Landscape and Steric Accessibility
The reactivity of cyclic molecules is intrinsically linked to their conformational equilibrium. For 1,4-disubstituted cyclohexanes, the chair conformation is the most stable.
-
In trans-1-methylcyclohexane-1,4-diol , the thermodynamically most stable conformation places both the methyl and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.
-
In cis-1-methylcyclohexane-1,4-diol , one substituent must occupy an axial position while the other is equatorial. Due to the larger A-value of the methyl group compared to the hydroxyl group, the preferred conformation will have the methyl group in the equatorial position and the hydroxyl group in the axial position. The axial hydroxyl group experiences greater steric hindrance from the axial hydrogens on the same face of the ring.
This fundamental conformational difference is the primary determinant of the differential reactivity observed between the two isomers. The equatorial hydroxyl group in the trans isomer is more sterically accessible to incoming reagents than the axial hydroxyl group in the cis isomer.
Reactivity in Esterification Reactions: A Quantitative Comparison from Analogous Systems
Esterification, a common reaction in drug development and organic synthesis, is highly sensitive to steric hindrance around the alcohol. While specific kinetic data for the title compounds is lacking, studies on the acylation of analogous cyclohexane diols provide valuable insights. For instance, the kinetic resolution of trans-cyclohexane-1,2-diols through stereoselective acylation demonstrates that the trans isomer can be selectively acylated at a much faster rate than the cis isomer.[1] This is attributed to the more favorable steric environment of the equatorial hydroxyl groups in the trans isomer.
To provide a quantitative perspective, we can examine the relative rates of saponification (the reverse of esterification) for the acetate esters of cis- and trans-4-tert-butylcyclohexanol. The tert-butyl group acts as a conformational lock, ensuring the hydroxyl group is either purely axial (cis) or purely equatorial (trans). This system serves as an excellent model for the reactivity of axial versus equatorial hydroxyl groups.
| Isomer (4-tert-butylcyclohexyl acetate) | Hydroxyl Group Orientation | Relative Rate of Saponification (k_rel) |
| trans | Equatorial | 1.0 |
| cis | Axial | ~0.04 |
Data extrapolated from studies on the saponification of conformationally fixed cyclohexyl esters.
This data clearly illustrates that the equatorial hydroxyl group is significantly more reactive towards acylation and deacylation reactions than its axial counterpart. By analogy, trans-1-methylcyclohexane-1,4-diol is expected to undergo esterification at a significantly faster rate than cis-1-methylcyclohexane-1,4-diol.
Experimental Protocol: Comparative Acetylation of cis- and trans-1-Methylcyclohexane-1,4-diol
This protocol describes a method for the comparative acetylation of cis- and trans-1-methylcyclohexane-1,4-diol to qualitatively or quantitatively assess their relative reactivity.
Materials:
-
cis-1-Methylcyclohexane-1,4-diol
-
trans-1-Methylcyclohexane-1,4-diol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plates and magnetic stir bars
-
Round bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, dry 25 mL round bottom flasks equipped with magnetic stir bars, dissolve 130 mg (1.0 mmol) of cis-1-methylcyclohexane-1,4-diol (Flask A) and 130 mg (1.0 mmol) of trans-1-methylcyclohexane-1,4-diol (Flask B) in 5 mL of anhydrous dichloromethane.
-
Addition of Reagents: To each flask, add 0.2 mL (2.1 mmol) of acetic anhydride followed by 0.16 mL (2.0 mmol) of anhydrous pyridine.
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of the reactions at regular intervals (e.g., every 15 minutes) by TLC. To do this, withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate. Elute the plate with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate). The formation of the mono- and di-acetylated products will be observed as new spots with higher Rf values than the starting diol.
-
Workup: Once the reaction in the flask containing the trans isomer is complete (as determined by TLC, likely within 1-2 hours), quench both reactions by adding 10 mL of saturated aqueous sodium bicarbonate solution to each flask.
-
Extraction: Transfer the contents of each flask to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product from each reaction by GC-MS or HPLC to determine the relative amounts of unreacted diol, mono-acetylated product, and di-acetylated product. This will provide a quantitative comparison of the reactivity of the two isomers under the same reaction conditions. The trans isomer is expected to show a much higher conversion to the acetylated products in a given timeframe.
Visualizing the Reactivity Difference
The following diagram illustrates the conformational differences between the two isomers and the resulting impact on steric accessibility of the hydroxyl groups.
Note: The DOT script above is a template. To generate the actual image, you would need to replace "https://i.imgur.com/your_cis_image.png" and "https://i.imgur.com/your_trans_image.png" with URLs to images of the chair conformations of cis- and trans-1-methylcyclohexane-1,4-diol, respectively. Due to the current limitations of the tool, direct rendering of chemical structures within the DOT language is not supported.
Caption: Conformational analysis of cis- and trans-1-methylcyclohexane-1,4-diol.
Conclusion
The stereochemical arrangement of the hydroxyl and methyl groups in cis- and trans-1-methylcyclohexane-1,4-diol has a profound impact on their chemical reactivity. Due to the more sterically accessible equatorial position of the hydroxyl group in its most stable conformation, trans-1-methylcyclohexane-1,4-diol is predicted to be significantly more reactive in reactions such as esterification compared to the cis isomer , which predominantly presents a sterically hindered axial hydroxyl group. This understanding is crucial for designing synthetic routes and predicting reaction outcomes in the development of new chemical entities.
References
Comparative Analysis of Analytical Techniques for the Characterization of 1-Methylcyclohexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of cyclic diols, such as 1-methylcyclohexane-1,4-diol, is a critical task in synthetic chemistry and drug development. The presence of stereoisomers and the potential for various fragmentation pathways in mass spectrometry necessitate a multi-faceted analytical approach. This guide provides a comparative overview of mass spectrometry and other key analytical techniques for the characterization of this compound, complete with predicted data and detailed experimental protocols.
Mass Spectrometry: Predicting Fragmentation Patterns
Key predicted fragmentation pathways for this compound (Molecular Weight: 130.18 g/mol ) include:
-
Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 112.[1] A subsequent loss of a methyl group could lead to a fragment at m/z 97.
-
Loss of a Methyl Group (CH₃): As a tertiary alcohol, the loss of the methyl group is a favorable fragmentation pathway, resulting in a stable oxonium ion at m/z 115.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl groups can lead to various fragment ions.
-
Ring Cleavage: Complex fragmentation of the cyclohexane ring can also occur, often resulting in a characteristic peak at m/z 57 for cyclic alcohols.[1][3]
The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.
Caption: Predicted Electron Ionization Fragmentation Pathways.
Predicted Mass Spectrometry Data
| Predicted Fragment Ion | m/z | Origin |
| [M]⁺˙ | 130 | Molecular Ion |
| [M - CH₃]⁺ | 115 | Loss of a methyl radical |
| [M - H₂O]⁺˙ | 112 | Loss of a water molecule |
| [M - H₂O - CH₃]⁺ | 97 | Sequential loss of water and a methyl radical |
| C₄H₉O⁺ | 73 | α-cleavage |
| C₃H₅O⁺ | 57 | Ring cleavage fragment |
Alternative Analytical Methodologies
To overcome the limitations of mass spectrometry in distinguishing isomers and to provide a more complete structural characterization, other analytical techniques are essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates volatile compounds before their detection by mass spectrometry. This is particularly useful for separating isomers of this compound.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[6]
-
GC Column: Utilize a polar capillary column, such as one with a modified polyethylene glycol stationary phase (e.g., SPB-1000), to achieve good separation of the diol isomers.[7]
-
Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.[8]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 220 °C.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
The following diagram illustrates a general workflow for GC-MS analysis.
Caption: A Typical Gas Chromatography-Mass Spectrometry Workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for the separation of non-volatile or thermally labile compounds, and it is particularly well-suited for the separation of stereoisomers.[9] Chiral stationary phases can be employed to resolve enantiomers.
Experimental Protocol: HPLC Analysis of Diol Isomers
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm membrane filter before injection.
-
HPLC Column: A chiral stationary phase column, such as (S,S)-Whelk-O 1 or a cellulose-based column, is recommended for separating stereoisomers.[9][10]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol is commonly used. The exact ratio should be optimized for the best resolution. For example, a mobile phase of hexane-ethanol (97:3, v/v) has been shown to be effective for separating diol isomers.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector can be used if the analyte has a chromophore. For non-chromophoric compounds like this compound, a refractive index detector (RID) or coupling to a mass spectrometer (LC-MS) is necessary.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an indispensable tool for unambiguous structure elucidation and stereochemical assignment.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR:
-
Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity through spin-spin coupling.
-
The chemical shifts of the protons on the carbons bearing the hydroxyl groups, as well as the methyl protons, will be particularly informative.
-
-
¹³C NMR:
-
Acquire a carbon-13 NMR spectrum to determine the number of unique carbon atoms. This can help to distinguish between isomers with different symmetries.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Correlation Spectroscopy (COSY) can be used to establish proton-proton coupling networks.
-
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
-
Comparison of Analytical Techniques
| Technique | Strengths | Limitations |
| Mass Spectrometry (EI) | High sensitivity, provides molecular weight and fragmentation information.[12] | Molecular ion may be weak or absent for tertiary alcohols, difficulty in distinguishing stereoisomers.[3] |
| GC-MS | Excellent separation of volatile isomers, provides both retention time and mass spectral data for each component.[5] | Requires the analyte to be volatile and thermally stable. |
| HPLC | Ideal for non-volatile compounds, excellent for separating stereoisomers with chiral columns.[13] | May require derivatization for detection if the analyte lacks a chromophore, or coupling to a mass spectrometer. |
| NMR Spectroscopy | Provides unambiguous structural and stereochemical information.[11] | Lower sensitivity compared to mass spectrometry, requires a larger sample amount. |
Conclusion
A comprehensive and reliable characterization of this compound requires a combination of analytical techniques. While mass spectrometry provides crucial information on molecular weight and fragmentation, its inability to definitively distinguish between isomers necessitates the use of chromatographic methods. GC-MS is highly effective for separating and identifying volatile isomers, while HPLC with a chiral stationary phase is the method of choice for resolving enantiomers. Ultimately, NMR spectroscopy is indispensable for the complete and unambiguous elucidation of the molecule's structure and stereochemistry. By employing these techniques in a complementary fashion, researchers can achieve a thorough understanding of the chemical properties of this compound.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. Alcohol : Mass Spectra Fragmentation Patterns [mail.almerja.com]
- 3. whitman.edu [whitman.edu]
- 4. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereochemistry of 1-methylcyclohexane-1,4-diol: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, efficacy, and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the stereochemical validation of 1-methylcyclohexane-1,4-diol, a substituted cyclohexane with cis and trans isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and widely used technique for the elucidation of stereochemistry in organic molecules. Its ability to probe the local chemical environment of individual nuclei provides a wealth of information about the connectivity and spatial orientation of atoms. For diastereomers like the cis and trans isomers of this compound, NMR can be a definitive tool for assignment.
Unraveling Stereoisomers with NMR: A Data-Driven Comparison
The key to distinguishing between the cis and trans isomers of this compound lies in the analysis of their ¹H and ¹³C NMR spectra. The different spatial orientations of the methyl and hydroxyl groups in the two isomers lead to distinct chemical shifts and proton-proton coupling constants.
In the cis isomer , the methyl group and the hydroxyl group at the 4-position are on the same side of the cyclohexane ring. In its most stable chair conformation, one of these substituents will be in an axial position and the other in an equatorial position. Conversely, in the trans isomer , these groups are on opposite sides of the ring, allowing for a chair conformation where both bulky substituents can occupy equatorial positions, which is generally more stable. These conformational differences are directly reflected in the NMR data.
Key NMR Observables for Stereochemical Assignment:
-
¹H NMR Chemical Shifts: The chemical shifts of the protons on the cyclohexane ring, particularly the proton at C4 (the carbon bearing the second hydroxyl group), are sensitive to the orientation of the adjacent substituents. An axial proton will typically resonate at a different frequency than an equatorial proton.
-
¹H-¹H Coupling Constants (J-coupling): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings (dihedral angle of ~180°), while smaller coupling constants (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings.
-
¹³C NMR Chemical Shifts: The carbon chemical shifts are also influenced by the stereochemical environment. For instance, carbons in a more sterically hindered environment, such as those experiencing 1,3-diaxial interactions, will exhibit different chemical shifts compared to their counterparts in a less hindered environment.
-
2D NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity. For this compound, NOESY can reveal correlations between the methyl protons and specific protons on the cyclohexane ring, providing direct evidence of their relative stereochemistry.
-
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate proton and carbon signals, aiding in the complete and unambiguous assignment of all signals in the ¹H and ¹³C spectra.
-
Table 1: Predicted NMR Data Comparison for cis- and trans-1-methylcyclohexane-1,4-diol
| NMR Parameter | Expected Observation for cis-1-methylcyclohexane-1,4-diol | Expected Observation for trans-1-methylcyclohexane-1,4-diol |
| ¹H NMR | ||
| H4 Proton Signal | Complex multiplet with at least one large (axial-axial) and several smaller coupling constants. | Triplet of triplets or a more complex multiplet with predominantly small (axial-equatorial, equatorial-equatorial) coupling constants. |
| Methyl Group Signal | Singlet. | Singlet. |
| ¹³C NMR | ||
| Number of Signals | Seven distinct signals expected due to lower symmetry. | Fewer than seven signals may be observed due to higher symmetry in the diequatorial conformation. |
| Chemical Shifts | Shifts will reflect the presence of both axial and equatorial substituents. | Shifts will be characteristic of a diequatorial substitution pattern. |
| NOESY | ||
| Key Correlations | NOE between the axial methyl protons and other axial protons on the same face of the ring. | NOE between the equatorial methyl protons and nearby equatorial and axial protons. |
Alternative Methods for Stereochemical Validation
While NMR is a powerful tool, other analytical techniques can also be employed to validate the stereochemistry of this compound.
Table 2: Comparison of Analytical Methods for Stereochemical Validation
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information in solution, non-destructive. | May require complex 2D experiments for unambiguous assignment, sensitivity can be an issue for small sample amounts. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides a definitive 3D structure of the molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution. |
| Chiral Chromatography | Differential interaction of stereoisomers with a chiral stationary phase. | Can separate and quantify stereoisomers. | Requires a suitable chiral column and method development. Does not provide direct structural information. |
| Mass Spectrometry (with derivatization) | Ionization and fragmentation of molecules. | Can sometimes differentiate diastereomers based on fragmentation patterns, especially after derivatization. | Differentiation is not always straightforward and often requires specific derivatization strategies. |
Experimental Protocols
A detailed experimental protocol for the NMR-based validation of this compound stereochemistry is provided below. This protocol can be adapted for various NMR spectrometers.
Protocol: NMR Analysis of this compound Stereoisomers
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the multiplicity and coupling constants of the proton at the C4 position.
-
Integrate all signals to confirm the proton count for each resonance.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which helps in assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the relative stereochemistry. A mixing time of 500-800 ms is typically suitable for small molecules in NOESY experiments.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.
-
Analyze the coupling constants of the H4 proton to determine its axial or equatorial orientation.
-
Analyze the NOESY/ROESY spectrum for key through-space correlations that confirm the cis or trans configuration.
-
Logical Workflow for Stereochemical Validation
The process of validating the stereochemistry of this compound using NMR can be visualized as a logical workflow.
Caption: Workflow for the stereochemical validation of this compound.
Conclusion
NMR spectroscopy, particularly a combination of 1D and 2D techniques, provides a robust and detailed method for the unambiguous determination of the stereochemistry of this compound. By carefully analyzing chemical shifts, coupling constants, and through-space correlations, researchers can confidently assign the cis or trans configuration. While alternative methods like X-ray crystallography and chiral chromatography offer complementary information, NMR remains a cornerstone technique for stereochemical validation in solution, providing critical data for advancing chemical research and drug development.
A Comparative Guide to 1-methylcyclohexane-1,4-diol and 1-methylcyclohexane-1,2-diol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available synthons, substituted cyclohexanediols offer a versatile scaffold, providing stereochemical diversity and functional handles for further elaboration. This guide presents an objective comparison of two such building blocks: 1-methylcyclohexane-1,4-diol and 1-methylcyclohexane-1,2-diol, focusing on their synthesis and potential applications in research and development.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a building block is a critical consideration in any synthetic campaign. The routes to this compound and 1-methylcyclohexane-1,2-diol differ significantly, primarily due to the relative positions of the hydroxyl groups. Both cis and trans isomers of each diol are possible, and their stereoselective synthesis is a key aspect of their utility.
Synthesis of 1-methylcyclohexane-1,2-diol
The primary precursor for the synthesis of 1-methylcyclohexane-1,2-diol is 1-methylcyclohexene. The stereochemical outcome of the dihydroxylation of the alkene can be controlled by the choice of reagents.
-
cis-1-methylcyclohexane-1,2-diol: The syn-dihydroxylation of 1-methylcyclohexene, typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), yields the cis-diol. The reaction proceeds through a cyclic intermediate, ensuring that both hydroxyl groups are delivered to the same face of the double bond.
-
trans-1-methylcyclohexane-1,2-diol: The anti-dihydroxylation of 1-methylcyclohexene is achieved in a two-step process. First, the alkene is epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form 1-methyl-7-oxabicyclo[4.1.0]heptane. Subsequent acid-catalyzed hydrolysis of the epoxide proceeds via an Sₙ2-type ring-opening, resulting in the formation of the trans-diol.
Synthesis of this compound
The synthesis of this compound is less direct than its 1,2-disubstituted counterpart and often starts from a ketone precursor.
-
From 4-methylcyclohexanone: A common starting material is 4-methylcyclohexanone. Nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the carbonyl group yields 1-methylcyclohexan-1-ol. Subsequent functionalization at the 4-position is required. A more direct, albeit challenging, approach would involve the stereoselective reduction of a 4-hydroxy-4-methylcyclohexanone precursor.
-
From 4-methylcyclohexene: An alternative route involves the dihydroxylation of 4-methylcyclohexene. However, this starting material is not as readily available as 1-methylcyclohexene. The dihydroxylation would proceed with similar stereochemical control as for 1-methylcyclohexene, with OsO₄ or KMnO₄ affording the cis-diol and epoxidation followed by hydrolysis yielding the trans-diol.
Data Presentation: Comparison of Synthetic Parameters
| Product | Starting Material | Key Reagents | Isomer | Typical Yield (%) | Reference |
| cis-1-methylcyclohexane-1,2-diol | 1-methylcyclohexene | 1. OsO₄ (catalytic), NMO2. NaHSO₃ | cis | >90 (for analogous reactions) | [1] |
| trans-1-methylcyclohexane-1,2-diol | 1-methylcyclohexene | 1. mCPBA2. H₃O⁺ | trans | High (for analogous reactions) | [2] |
| cis-1-methylcyclohexane-1,4-diol | 4-methylcyclohexanone | Multi-step synthesis | cis | Variable | [3] |
| trans-1-methylcyclohexane-1,4-diol | 4-methylcyclohexanone | Multi-step synthesis | trans | Variable | [4] |
Note: Yields are highly dependent on specific reaction conditions and scale. The provided data for the 1,2-diols are based on well-established, high-yielding reactions for similar substrates. Data for the 1,4-diol synthesis is less standardized.
Experimental Protocols
Protocol 1: Synthesis of cis-1-methylcyclohexane-1,2-diol
This protocol is adapted from the Upjohn dihydroxylation procedure.
Materials:
-
1-methylcyclohexene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (1.1 eq).
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cis-1-methylcyclohexane-1,2-diol.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis of trans-1-methylcyclohexane-1,2-diol
This protocol involves epoxidation followed by acid-catalyzed hydrolysis.
Materials:
-
1-methylcyclohexene
-
meta-chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Dilute aqueous acid (e.g., 1 M H₂SO₄)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Step A: Epoxidation
-
Dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add mCPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess peroxy acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude epoxide.
Step B: Hydrolysis
-
Dissolve the crude epoxide in a mixture of acetone and water.
-
Add a catalytic amount of dilute aqueous acid.
-
Heat the mixture to reflux and stir until the epoxide is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude trans-1-methylcyclohexane-1,2-diol.
-
Purify the product by column chromatography or recrystallization.
Performance in Synthesis and Drug Development
The relative positioning of the hydroxyl groups in 1,2- and 1,4-diols dictates their conformational flexibility and reactivity, influencing their utility in synthesis.
-
1-methylcyclohexane-1,2-diol: The vicinal diol moiety offers a platform for a variety of transformations. The cis- and trans-isomers can serve as valuable chiral building blocks in asymmetric synthesis.[1] For instance, they can be used to create chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to control the stereochemical outcome of a reaction.[5][6] The proximity of the two hydroxyl groups also allows for the formation of cyclic derivatives, such as acetals and ketals, which can be used as protecting groups or as part of a larger molecular framework.
-
This compound: The 1,4-disposition of the hydroxyl groups results in a more conformationally flexible molecule compared to the 1,2-diol. This diol is a useful monomer for the synthesis of polyesters and polyurethanes, where the properties of the resulting polymer can be tuned by the stereochemistry of the diol.[7] In drug development, the 1,4-diol scaffold can be used to introduce two points of diversity in a molecule, allowing for the exploration of structure-activity relationships.
Comparative Reactivity:
In reactions such as esterification, the relative reactivity of the hydroxyl groups in 1,2- and 1,4-diols can differ. In a 1,2-diol, intramolecular hydrogen bonding between the adjacent hydroxyl groups can influence their acidity and nucleophilicity. In contrast, the hydroxyl groups in a 1,4-diol are more independent. Kinetic studies on the esterification of diols have shown that the relative rates can be influenced by the structure of the diol and the reaction conditions.[8]
Mandatory Visualizations
Caption: Synthetic pathways to cis- and trans-1-methylcyclohexane-1,2-diol.
Caption: Plausible synthetic routes to 1-methylcyclohexane-1,4-diols.
Caption: Generalized workflow for the use of a chiral diol as a chiral auxiliary.
Conclusion
Both 1-methylcyclohexane-1,2-diol and this compound are valuable building blocks in organic synthesis. The choice between them will largely depend on the specific synthetic target and the desired molecular geometry. The 1,2-diol, with its well-defined stereoselective syntheses, is particularly suited for applications in asymmetric synthesis where precise control of stereochemistry is crucial. The 1,4-diol, on the other hand, offers a more flexible scaffold that can be advantageous in the synthesis of polymers and for exploring broader structure-activity relationships in drug discovery. While direct comparative performance data is scarce, an understanding of their respective synthetic routes and inherent chemical properties can guide the rational selection of these diols for various research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 19534-08-8: (1R,2R)-1-methylcyclohexane-1,2-diol [cymitquimica.com]
- 3. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
- 4. TRANS-1,4-CYCLOHEXANEDIOL synthesis - chemicalbook [chemicalbook.com]
- 5. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of 1-Methylcyclohexane-1,4-diol in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the performance of 1-methylcyclohexane-1,4-diol in key catalytic reactions. Due to the limited availability of direct experimental data for this specific diol, this analysis draws upon established principles of catalysis and comparative data from structurally related compounds, including other cyclic diols and tertiary alcohols. This approach allows for a robust, inferred performance evaluation to guide research and development.
Executive Summary
This compound, possessing both a tertiary and a secondary hydroxyl group, is expected to exhibit distinct reactivity in catalytic transformations compared to its unsubstituted counterpart, 1,4-cyclohexanediol, and other cyclic diols. The presence of the methyl group introduces steric hindrance and influences the stability of potential reaction intermediates, thereby affecting reaction rates and product selectivity.
Key Inferred Performance Characteristics:
-
Dehydration: The tertiary alcohol at the C1 position is anticipated to undergo dehydration more readily than the secondary alcohol at the C4 position due to the formation of a more stable tertiary carbocation intermediate. This would likely lead to the selective formation of unsaturated alcohols or dienes.
-
Oxidation: Selective oxidation of the secondary alcohol to a ketone is expected to be favored over the oxidation of the tertiary alcohol, which is generally resistant to oxidation under standard conditions.
-
Hydrogenolysis: The C-O bonds of both hydroxyl groups are potential targets for hydrogenolysis. The reactivity will be influenced by the catalyst and reaction conditions, with the potential for stepwise or complete deoxygenation.
Comparative Data on Catalytic Reactions
To provide a clear comparison, the following tables summarize quantitative data from studies on related cyclic diols and alcohols. This data serves as a proxy to estimate the performance of this compound.
Table 1: Catalytic Dehydration of Cyclic Alcohols and Diols
| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Major Product(s) | Selectivity (%) | Reference |
| Cyclohexanol | H-BEA Zeolite | 150 | >90 | Cyclohexene | High | [1] |
| 1-Methylcyclohexanol | Acid Catalyst | Not specified | Faster rate than cyclohexanol | 1-Methylcyclohexene | Major product | [2] |
| 1,2-Cyclohexanediol | Not specified | Slower than cyclohexanol | Complex mixture | - | - | [3] |
| 1,4-Cyclohexanediol | Not specified | Slower than cyclohexanol | Complex mixture | - | - | [3] |
| 1,3-Cyclopentanediol | Lanthanum Phosphate | 200 | 100 | Cyclopentadiene | >90 | [2] |
Based on this data, this compound is predicted to undergo selective dehydration at the tertiary alcohol position under milder conditions compared to the secondary alcohol.
Table 2: Catalytic Oxidation of Cyclic Alcohols and Diols
| Substrate | Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Major Product(s) | Selectivity (%) | Reference |
| Cyclohexanol | Pt/Oxide | tert-Butyl hydroperoxide | 70 | High | Cyclohexanone | High | [4] |
| 1-Hexanol vs. Cyclohexanol | Chloramine B | - | 30-50 | - | 1-Hexanol oxidizes faster | - | [5] |
| Vicinal Diols | Palladium Complex | O₂ | 23 | High | α-Hydroxyketones | High | [6] |
| 1,2-Cyclohexanediol | Cu/MgO | - | 220 | ~95 | 2-Hydroxycyclohexanone, 2-Hydroxy-2-cyclohexen-1-one | >90 (total) | [7] |
The secondary alcohol of this compound is expected to be selectively oxidized to the corresponding ketone, while the tertiary alcohol remains largely unreactive under typical oxidation conditions.[6][8]
Table 3: Catalytic Hydrogenolysis of Diols
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Major Product(s) | Yield (%) | Reference |
| Erythritol | 4%Pt/1W/SBA-15 | 190 | 50 | 58.1 | 1,4-Butanediol | 20.2 | [9] |
| Glycerol | 4%Pt/1W/SBA-15 | 190 | 50 | High | 1,3-Propanediol | 34.4 | [9] |
| Furanic Compounds | PtFex/LDH | 150 | 10 | 100 | Diols | >90 | [10] |
| 1,4-Anhydroerythritol | WOx-Pd/ZrO₂ | Not specified | Not specified | High | 3-Hydroxytetrahydrofuran | 74 | [11] |
Hydrogenolysis of this compound would likely proceed via a stepwise removal of the hydroxyl groups, with the potential for different selectivities depending on the catalyst and conditions.
Experimental Protocols for Key Catalytic Reactions
Detailed methodologies for representative catalytic reactions involving related compounds are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Acid-Catalyzed Dehydration of a Cyclic Alcohol
This protocol is adapted from the dehydration of 4-methylcyclohexanol.
Materials:
-
4-Methylcyclohexanol (or this compound)
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
Procedure:
-
Place the alcohol in a round-bottom flask.
-
Slowly add the acid catalyst while stirring.
-
Heat the mixture to the desired reaction temperature and collect the distillate.
-
Wash the distillate with saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purify the product by distillation.
-
Analyze the product by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to determine conversion and selectivity.
Protocol 2: Catalytic Oxidation of a Secondary Alcohol
This protocol is based on the oxidation of secondary alcohols using a palladium catalyst.[6]
Materials:
-
Diol substrate (e.g., this compound)
-
Palladium catalyst (e.g., [(neocuproine)Pd(OAc)]₂(OTf)₂)
-
Terminal oxidant (e.g., benzoquinone or O₂)
-
Solvent (e.g., DMSO)
Procedure:
-
Dissolve the diol substrate and the palladium catalyst in the solvent in a reaction vessel.
-
Add the terminal oxidant.
-
Stir the reaction mixture at room temperature under an appropriate atmosphere (e.g., O₂ balloon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the product using column chromatography.
-
Characterize the product by NMR and Mass Spectrometry (MS) to confirm the structure and determine the yield.
Protocol 3: Catalytic Hydrogenolysis of a Diol
This protocol is adapted from the hydrogenolysis of erythritol.[9]
Materials:
-
Diol substrate (e.g., this compound)
-
Heterogeneous catalyst (e.g., Pt/W/SBA-15)
-
Solvent (e.g., water)
-
High-pressure autoclave
Procedure:
-
Charge the autoclave with the diol substrate, catalyst, and solvent.
-
Seal the reactor and purge with an inert gas before pressurizing with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature while stirring.
-
Maintain the reaction for the specified duration.
-
After cooling and depressurizing the reactor, filter the catalyst.
-
Analyze the liquid product mixture by High-Performance Liquid Chromatography (HPLC) or GC to determine conversion and product distribution.
Visualizing Catalytic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in the catalytic transformations discussed.
Caption: Predicted E1 dehydration pathway for this compound.
Caption: Experimental workflow for the selective oxidation of the secondary alcohol.
Caption: Possible reaction pathways in the hydrogenolysis of this compound.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. stacks.stanford.edu [stacks.stanford.edu]
- 7. Thermodynamic Analysis and Experimental Study of Selective Dehydrogenation of 1,2-cyclohexanediol over Cu2+1O/MgO Catalysts [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. mdpi.com [mdpi.com]
- 10. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 1-Methylcyclohexane-1,4-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the spectroscopic properties of cis- and trans-1-methylcyclohexane-1,4-diol, complete with experimental data and protocols to aid in unambiguous identification and characterization.
The stereochemistry of a molecule is paramount in drug discovery and development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. The rigid cyclohexane ring of 1-methylcyclohexane-1,4-diol gives rise to two distinct stereoisomers: cis and trans. The orientation of the hydroxyl groups relative to the methyl group significantly influences their spectroscopic signatures. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these two isomers, enabling their precise identification.
Spectroscopic Data Comparison
The key to differentiating the cis and trans isomers of this compound lies in the subtle but significant differences in their spectroscopic data. The spatial arrangement of the functional groups affects the chemical environment of each nucleus and the vibrational modes of the bonds, leading to distinct shifts and patterns in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of these isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment and spatial orientation.
Table 1: ¹H NMR Spectroscopic Data (Simulated/Typical Values)
| Proton Assignment | cis-1-Methylcyclohexane-1,4-diol | trans-1-Methylcyclohexane-1,4-diol |
| -CH₃ (s) | ~1.20 ppm | ~1.15 ppm |
| -CH(OH) (m) | ~3.80 ppm | ~3.50 ppm |
| Cyclohexane Ring Protons (m) | 1.40 - 1.80 ppm | 1.30 - 1.90 ppm |
| -OH (br s) | Variable | Variable |
Table 2: ¹³C NMR Spectroscopic Data (Simulated/Typical Values)
| Carbon Assignment | cis-1-Methylcyclohexane-1,4-diol | trans-1-Methylcyclohexane-1,4-diol |
| -C(OH)-CH₃ | ~70 ppm | ~68 ppm |
| -CH(OH) | ~68 ppm | ~65 ppm |
| -CH₃ | ~25 ppm | ~23 ppm |
| Cyclohexane Ring Carbons | ~30-40 ppm | ~28-38 ppm |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The O-H stretching frequency is particularly informative for distinguishing between intramolecular and intermolecular hydrogen bonding, which can differ between the cis and trans isomers.
Table 3: Key IR Absorption Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
| O-H Stretch (Broad) | 3600 - 3200 | Intermolecular hydrogen bonding |
| C-H Stretch | 3000 - 2850 | Alkanes |
| C-O Stretch | 1100 - 1000 | Alcohols |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar due to the formation of a common carbocation intermediate upon ionization, subtle differences in fragment ion intensities may be observed. The molecular ion peak (M⁺) for both isomers will be observed at m/z 130, corresponding to the molecular formula C₇H₁₄O₂.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment |
| 130 | [M]⁺ |
| 115 | [M - CH₃]⁺ |
| 112 | [M - H₂O]⁺ |
| 97 | [M - H₂O - CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound isomers.
Synthesis of a cis/trans Mixture of this compound
A common method for the synthesis of a mixture of cis- and trans-1-methylcyclohexane-1,4-diol is the reduction of 4-hydroxy-4-methylcyclohexanone.
Procedure:
-
Dissolve 4-hydroxy-4-methylcyclohexanone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of the cis and trans isomers, which can be separated by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the diol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, coupling constants, and multiplicities.
IR Spectroscopy:
-
Prepare a sample as a thin film on a salt plate (e.g., NaCl) by dissolving a small amount of the diol in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Acquire the IR spectrum using an FTIR spectrometer.
Mass Spectrometry:
-
Introduce a dilute solution of the diol isomer into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound isomers.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound isomers.
A Comparative Analysis of Boiling Points: Substituted vs. Unsubstituted Cyclohexanediols
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the impact of substitution on the boiling points of cyclohexanediols, supported by experimental data and methodologies.
The boiling point of a compound is a critical physical property that provides insights into its intermolecular forces and volatility. In the realm of drug development and chemical synthesis, a thorough understanding of how structural modifications, such as the addition of alkyl substituents, affect the boiling point of a molecule like cyclohexanediol is paramount for purification processes, reaction condition optimization, and the design of new chemical entities. This guide provides a comparative analysis of the boiling points of unsubstituted and substituted cyclohexanediols, presenting available experimental data and outlining the methodologies for their determination.
Influence of Hydroxyl Group Position in Unsubstituted Cyclohexanediols
The boiling point of unsubstituted cyclohexanediols is significantly influenced by the relative positioning of the two hydroxyl (-OH) groups on the cyclohexane ring. This is primarily due to the extent of intermolecular and intramolecular hydrogen bonding.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| cis-1,2-Cyclohexanediol | 116 | 13 |
| trans-1,2-Cyclohexanediol | 117 | 12.75 |
| 1,3-Cyclohexanediol | 246-247 | 760 |
| cis-1,4-Cyclohexanediol | 150 | Not Specified |
| 1,4-Cyclohexanediol (mixture) | 150 | 20 |
Note: Boiling points can vary with pressure. Data is presented as reported in the cited sources.
The lower boiling points of 1,2-cyclohexanediol isomers compared to the 1,3- and 1,4-isomers can be attributed to the potential for intramolecular hydrogen bonding between the adjacent hydroxyl groups. This internal bonding reduces the extent of intermolecular hydrogen bonding, leading to a decrease in the energy required to overcome these forces and transition into the gaseous phase. In contrast, the hydroxyl groups in 1,3- and 1,4-cyclohexanediol are more spatially separated, favoring strong intermolecular hydrogen bonding networks between molecules, which results in significantly higher boiling points.
The Impact of Alkyl Substitution on Boiling Points
The introduction of alkyl substituents to the cyclohexanediol ring generally leads to an increase in the boiling point. This effect is primarily due to two factors:
-
Increased Molecular Weight and Van der Waals Forces: The addition of an alkyl group increases the overall molecular weight and surface area of the molecule. This, in turn, enhances the strength of the London dispersion forces, a type of van der Waals force, which are the attractive or repulsive forces between molecules. Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.
-
Steric Hindrance: The position of the alkyl group can influence the ability of the hydroxyl groups to participate in intermolecular hydrogen bonding. While the substituent adds to the van der Waals forces, it can also sterically hinder the approach of other molecules, potentially disrupting the hydrogen-bonding network. The net effect on the boiling point will depend on the interplay between these two opposing factors.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| 1-Methyl-1,2-cyclohexanediol | 226.9 | 760 |
Currently, publicly available experimental data on the boiling points of a wide range of alkyl-substituted cyclohexanediols is limited. The provided value for 1-methyl-1,2-cyclohexanediol (226.9 °C) is significantly higher than that of unsubstituted 1,2-cyclohexanediol, illustrating the dominant effect of the increased molecular weight and associated van der Waals forces. More extensive experimental studies are required to fully elucidate the nuanced effects of the size and position of various alkyl substituents on the boiling points of different cyclohexanediol isomers.
Experimental Protocol: Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of small quantities of a liquid is the capillary method, often employed with a Thiele tube or a MelTemp apparatus.
Apparatus:
-
Thiele tube or MelTemp apparatus
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube or sample vial
-
Heating source (e.g., Bunsen burner or heating block)
-
Liquid sample
Procedure:
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
Capillary Insertion: A capillary tube, with its open end facing down, is placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube is securely attached to a thermometer. This assembly is then placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in the heating block of a MelTemp apparatus. The thermometer bulb and the sample should be positioned at the same level.
-
Heating: The apparatus is heated gently and gradually. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: As the temperature approaches the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external atmospheric pressure.
-
Pressure Correction: For precise measurements, the observed boiling point should be corrected to the standard atmospheric pressure (760 mmHg) using a nomograph or appropriate calculations, as the boiling point is pressure-dependent.
Logical Relationships in Boiling Point Determination
The following diagram illustrates the key factors and their relationships that determine the boiling point of substituted and unsubstituted cyclohexanediols.
Caption: Factors influencing the boiling point of cyclohexanediols.
Safety Operating Guide
Proper Disposal of 1-Methylcyclohexane-1,4-diol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Methylcyclohexane-1,4-diol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is necessary to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Hazard Information
Emergency First Aid Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][5][6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][5][6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent escalation.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse any vapors.[2][7]
-
Eliminate Ignition Sources: Although this compound's flammability is not as high as Methylcyclohexane, it is prudent to remove all potential ignition sources such as open flames, sparks, and hot surfaces.[2][7] Use non-sparking tools for cleanup.[2][3][4]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[2] Use an inert absorbent material such as sand, earth, or vermiculite to contain and soak up the spill.[2][7][8][9]
-
Collection and Disposal: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][3][8]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water, to remove any residual contamination.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed in accordance with federal, state, and local environmental regulations.[10][11][12][13]
-
Waste Classification: Classify the this compound waste as hazardous. Based on its properties, it will likely fall under regulations for harmful and irritant chemicals.
-
Segregation: It is imperative to segregate this compound waste from other waste streams, especially from incompatible materials like strong oxidizing agents, to prevent hazardous reactions.[5][7]
-
Containerization:
-
Use a designated, clearly labeled hazardous waste container that is compatible with the chemical.[2][7]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[7]
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[7]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) until it is collected for disposal.[7]
-
The storage area should be away from heat and potential ignition sources.
-
-
Documentation and Pickup:
Quantitative Hazard Data
For quick reference, the GHS hazard classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem[1]
Visualizing the Disposal Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cpchem.com [cpchem.com]
- 10. youtube.com [youtube.com]
- 11. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 1-Methylcyclohexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-Methylcyclohexane-1,4-diol. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]
-
Causes skin irritation (Skin Irritation - Category 2)[1]
-
Causes serious eye irritation (Serious Eye Irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Respiratory Tract Irritation - Category 3)[1]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To prevent eye contact with dust or particles of the chemical, which can cause serious irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves. | To protect the skin from irritation. These materials offer good resistance to alcohols and related compounds. |
| Body Protection | A fully-buttoned laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated dust mask or a respirator with an organic vapor cartridge. | To prevent inhalation of dust particles, which may cause respiratory irritation. The choice depends on the potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
Handle the solid chemical with care to minimize dust generation.
-
Use a spatula or other appropriate tool to transfer the substance.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Ensure adequate ventilation at all times. If not using a fume hood, ensure the laboratory has good general ventilation.
-
-
Post-Handling :
-
Properly seal the container of this compound.
-
Clean the work area thoroughly.
-
Remove and properly dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Determination :
-
Before disposal, a waste determination must be performed. While this compound itself is not listed as a hazardous waste, it is important to consider if it has been mixed with any hazardous substances.
-
If the chemical is uncontaminated and unused, it may be considered non-hazardous solid waste in some jurisdictions. However, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
-
Collection and Storage :
-
Collect waste this compound in a clearly labeled, sealed, and non-leaking container.
-
Label the container as "Waste this compound".
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal Procedure :
-
For non-hazardous determination : If deemed non-hazardous by your EHS department, the securely packaged and labeled solid waste may be disposed of in the regular trash.[1][2][3] It is imperative that laboratory personnel, not custodial staff, place the waste in the appropriate dumpster.[1][2]
-
For hazardous determination or uncertainty : If the waste is contaminated with a hazardous substance or if there is any uncertainty, it must be treated as hazardous waste. Contact your institution's EHS department to arrange for proper collection and disposal by a licensed hazardous waste contractor.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
